molecular formula C7H2Cl2F3NO2 B120000 4,5-Dichloro-2-nitrobenzotrifluoride CAS No. 50594-31-5

4,5-Dichloro-2-nitrobenzotrifluoride

Cat. No.: B120000
CAS No.: 50594-31-5
M. Wt: 259.99 g/mol
InChI Key: MMUARSWOJRDXBV-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-nitrobenzotrifluoride, also known as this compound, is a useful research compound. Its molecular formula is C7H2Cl2F3NO2 and its molecular weight is 259.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUARSWOJRDXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371646
Record name 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50594-31-5
Record name 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-2-nitrobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Introduction

4,5-Dichloro-2-nitrobenzotrifluoride is a fluorinated aromatic compound of significant interest in organic synthesis. As a substituted benzotrifluoride, its unique electronic and lipophilic properties, conferred by the trifluoromethyl group, make it a valuable intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1] The presence of chlorine and nitro functional groups provides multiple reaction sites for further chemical transformations. This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its characterization, and a summary of safety and handling information.

Physicochemical Properties

The properties of this compound are primarily derived from computational models, as detailed experimental data is limited in publicly available literature. The following table summarizes these key characteristics.

PropertyValueSource
IUPAC Name 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzenePubChem[2]
CAS Number 50594-31-5PubChem[2][3]
Molecular Formula C₇H₂Cl₂F₃NO₂PubChem[2][3]
Molecular Weight 259.99 g/mol PubChem[2]
Monoisotopic Mass 258.9414682 DaPubChem[2]
Appearance Solid (predicted)-
XLogP3 3.9PubChem[2]
Polar Surface Area 45.8 ŲPubChem[2]
Hydrogen Bond Donors 0PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]
Rotatable Bond Count 1PubChem[2]

Logical & Experimental Workflows

To understand the context of this chemical, the following diagrams illustrate its identification and a general synthetic approach.

cluster_ID Chemical Identification COMPOUND This compound IUPAC {IUPAC Name | 1,2-dichloro-4-nitro-5- (trifluoromethyl)benzene } COMPOUND->IUPAC CAS {CAS Number | 50594-31-5} COMPOUND->CAS FORMULA {Molecular Formula | C₇H₂Cl₂F₃NO₂} COMPOUND->FORMULA MW {Molecular Weight | 259.99 g/mol} COMPOUND->MW

Caption: Logical relationship of chemical identifiers for the target compound.

START Starting Material (e.g., 3,4-Dichlorobenzotrifluoride) STEP1 Nitration Reaction (HNO₃ / H₂SO₄) START->STEP1 Add dropwise at 0-10°C STEP2 Work-up (Ice Quenching, Separation) STEP1->STEP2 Pour mixture onto ice STEP3 Purification (Recrystallization or Chromatography) STEP2->STEP3 Isolate crude product END Final Product (this compound) STEP3->END Obtain pure compound

Caption: A generalized workflow for the synthesis via aromatic nitration.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a general procedure can be adapted from standard nitration reactions of related benzotrifluoride compounds.[7][8]

4.1 Synthesis via Nitration of 3,4-Dichlorobenzotrifluoride (General Protocol)

This protocol outlines a representative method for the nitration of a dichlorobenzotrifluoride isomer.

  • Objective: To introduce a nitro group onto the aromatic ring of 3,4-dichlorobenzotrifluoride.

  • Methodology:

    • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, concentrated sulfuric acid is cooled to below 10°C in an ice bath.[7] Fuming nitric acid (1.5 equivalents) is added slowly and dropwise to the sulfuric acid while maintaining the low temperature.[7]

    • Reaction: 3,4-Dichlorobenzotrifluoride (1 equivalent) is added dropwise from the addition funnel to the prepared nitrating mixture. The internal temperature must be carefully maintained between 0°C and 10°C throughout the addition.[7]

    • Reaction Monitoring: After the addition is complete, the mixture is stirred at room temperature for 2-4 hours.[7] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Work-up and Isolation: The reaction mixture is slowly poured onto crushed ice with vigorous stirring to quench the reaction. The resulting precipitate (the crude product) is collected by vacuum filtration.

    • Purification: The crude solid is washed with water until neutral, followed by a wash with a saturated sodium bicarbonate solution and finally with brine.[7] The product is then dried over an anhydrous agent like sodium sulfate.[7] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

4.2 Determination of Melting Point (General Protocol)

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Methodology:

    • A small, dry sample of the purified crystalline solid is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Spectral Information

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched literature. However, for related isomers like 5-Chloro-2-nitrobenzotrifluoride, various spectral analyses including FTIR, ATR-IR, and 1D NMR have been performed and are available in databases like PubChem.[9] Researchers synthesizing the title compound would typically perform these analyses for structural verification.

Safety and Handling

Based on GHS classifications from notifications to the ECHA C&L Inventory, this compound is considered a hazardous substance.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Pictogram:

    • Warning (Exclamation Mark)[2]

  • Precautionary Measures:

    • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[2][10] Wash skin thoroughly after handling (P264).[2][10] Use only outdoors or in a well-ventilated area (P271).[2][10] Wear protective gloves, eye protection, and face protection (P280).[2][10]

    • Response: If on skin, wash with plenty of water (P302+P352).[2][10] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2][10] If skin or eye irritation persists, get medical advice/attention.[2] If inhaled, remove person to fresh air and keep comfortable for breathing (P304+P340).[2][10]

    • Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233).[2][10] Store locked up (P405).[2]

    • Disposal: Dispose of contents/container to an approved waste disposal plant (P501).[2][10]

It is imperative to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

In-Depth Technical Guide: 4,5-Dichloro-2-nitrobenzotrifluoride (CAS Number 50594-31-5)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dichloro-2-nitrobenzotrifluoride is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifluoromethyl, nitro, and chloro functional groups provide a versatile platform for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the trifluoromethyl and nitro groups activates the benzene ring for nucleophilic aromatic substitution, making it a valuable intermediate for the introduction of various functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on practical experimental details.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
CAS Number 50594-31-5[1][2]
Molecular Formula C₇H₂Cl₂F₃NO₂[1][2]
Molecular Weight 259.99 g/mol [1][2]
IUPAC Name 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene[1][2]
Synonyms 4,5-Dichloro-2-nitro-α,α,α-trifluorotoluene[1][2]
Appearance Off-white to light yellow powder/crystals
Melting Point 53-54 °C
Boiling Point 264.9°C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
XLogP3 3.9[1][2]

Spectroscopic Data

Representative Spectroscopic Data (from 2,4-dichloro-5-nitrobenzotrifluoride):

Spectroscopy Key Features
¹H NMR Aromatic protons would appear as distinct signals in the downfield region, with chemical shifts influenced by the electron-withdrawing groups.
¹³C NMR Aromatic carbons would show characteristic shifts, with carbons attached to the trifluoromethyl and nitro groups being significantly deshielded. The carbon of the CF₃ group would appear as a quartet due to C-F coupling.
¹⁹F NMR A single resonance for the -CF₃ group would be expected.
Mass Spectrometry (EI) The molecular ion peak (M+) would be observed at m/z ≈ 259, with a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of NO₂, Cl, and CF₃ groups.
Infrared (IR) Characteristic absorption bands would be observed for the C-Cl, C-F, and NO₂ groups. Asymmetric and symmetric stretches for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on general procedures for the nitration of benzotrifluoride derivatives, a representative synthesis can be proposed starting from 3,4-dichlorobenzotrifluoride.[7][8]

Representative Experimental Protocol: Nitration of 3,4-Dichlorobenzotrifluoride

Materials:

  • 3,4-Dichlorobenzotrifluoride

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to create the nitrating mixture.

  • Once the nitrating mixture is prepared and cooled, add 3,4-dichlorobenzotrifluoride dropwise from the addition funnel over a period of 30-60 minutes. It is critical to maintain the internal temperature of the reaction between 0 °C and 10 °C throughout the addition to control the regioselectivity and prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by its functional groups. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as in the synthesis of heterocycles or amides. The chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and trifluoromethyl groups. This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse range of derivatives.

Experimental Workflow: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The following diagram illustrates a general workflow for a nucleophilic aromatic substitution reaction using this compound as a substrate.

sn_ar_workflow start_material This compound (Substrate) reaction_step Reaction Setup - Inert atmosphere (N2 or Ar) - Controlled temperature (e.g., 25-100 °C) - Stirring for 2-24 h start_material->reaction_step reagents Nucleophile (e.g., R-NH2, R-OH, R-SH) Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO) reagents->reaction_step workup Aqueous Workup - Quench with water - Extract with organic solvent - Wash with brine reaction_step->workup Reaction complete purification Purification - Column Chromatography - Recrystallization workup->purification product Substituted Product purification->product

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activities of this compound have not been reported, its structural motifs are present in numerous bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[9] Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents and crop protection agents.

Logical Pathway for Use as a Pharmaceutical Intermediate

The following diagram illustrates a logical pathway for the utilization of this compound in the synthesis of a hypothetical pharmaceutical target.

pharma_synthesis_pathway start_mol This compound step1 Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) start_mol->step1 intermediate1 4,5-Dichloro-2-(trifluoromethyl)aniline step1->intermediate1 step2 Nucleophilic Aromatic Substitution (Displacement of a Cl with a nucleophile, Nu-H) intermediate1->step2 intermediate2 Substituted Dichloroaniline Derivative step2->intermediate2 step3 Coupling Reaction or Cyclization intermediate2->step3 final_product Hypothetical Bioactive Target Molecule step3->final_product

Caption: Synthetic pathway for a hypothetical bioactive molecule.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its rich functionality allows for a wide range of chemical transformations. While detailed experimental protocols and biological data for this specific compound are limited in the public domain, this guide provides a comprehensive overview based on available information and data from structurally related compounds, offering a solid foundation for researchers and developers working with this class of molecules. As with any chemical synthesis, appropriate safety measures and preliminary small-scale experiments are strongly recommended.

References

Synthesis Pathway for 4,5-Dichloro-2-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 4,5-dichloro-2-nitrobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. Due to the limited availability of a direct, published experimental protocol for this specific compound, this document outlines a proposed synthesis route based on established methodologies for structurally similar molecules, primarily the nitration of 3,4-dichlorobenzotrifluoride.

Proposed Synthesis Pathway

The principal and most direct route for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of 3,4-dichlorobenzotrifluoride. This reaction introduces a nitro group (-NO₂) onto the benzene ring. The position of the nitro group is directed by the existing substituents: the trifluoromethyl group (-CF₃) is a meta-director, while the chlorine atoms (-Cl) are ortho-, para-directors. The combined directing effects favor the substitution at the 2-position.

Synthesis_Pathway Start 3,4-Dichlorobenzotrifluoride Product This compound Start->Product Nitration Reagents Mixed Acid (HNO₃ + H₂SO₄) Reagents->Product

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol (Adapted)

The following protocol is adapted from the established synthesis of 2-nitro-3,4-dichlorobenzotrifluoride and general nitration procedures for halogenated benzotrifluorides.[1] Researchers should perform a thorough risk assessment and optimize the conditions as necessary.

Materials and Equipment:

  • 3,4-Dichlorobenzotrifluoride

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Dichloromethane or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with magnetic stirrer, thermometer, and dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and thermometer, cool concentrated sulfuric acid (2.5 equivalents) to 0-5°C in an ice-water bath.[1]

  • Slowly add fuming nitric acid (1.5 equivalents) to the sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.[1]

  • Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 3,4-dichlorobenzotrifluoride (1 equivalent) dropwise from the addition funnel over a period of 30-60 minutes.[1] Maintain the internal temperature of the reaction between 0°C and 10°C throughout the addition.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[1]

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The product will separate as an oil or solid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Experimental_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration cluster_workup Work-up and Purification prep1 Cool H₂SO₄ to 0-5°C prep2 Add HNO₃ slowly, maintain temp < 10°C prep1->prep2 react1 Add 3,4-Dichlorobenzotrifluoride dropwise at 0-10°C prep2->react1 react2 Stir at room temperature for 2-4 hours react1->react2 workup1 Pour onto ice react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash with H₂O, NaHCO₃, brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify (recrystallization/ chromatography) workup4->workup5

Caption: General experimental workflow for the nitration of 3,4-dichlorobenzotrifluoride.

Quantitative Data

Starting MaterialNitrating AgentTemperature (°C)Time (h)Yield (%)Reference
2-ChlorobenzotrifluorideHNO₃ / H₂SO₄ / Oleum30-115 (stepwise)5-795[2]
4-ChlorobenzotrifluorideHNO₃ / H₂SO₄ / Oleum50-9020.5>99 (conversion)[3]
2,4-DichlorobenzotrifluorideNH₄NO₃ / Oleum80-1001-480-85[4]

Reaction Mechanism

The nitration of 3,4-dichlorobenzotrifluoride proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Nitronium Ion: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of 3,4-dichlorobenzotrifluoride to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Reaction_Mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2 & 3: Electrophilic Attack and Deprotonation HNO₃ HNO₃ H₂O-NO₂⁺ H₂O⁺-NO₂ HNO₃->H₂O-NO₂⁺ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ NO₂⁺ NO₂⁺ (Nitronium ion) H₂O-NO₂⁺->NO₂⁺ - H₂O Start 3,4-Dichlorobenzotrifluoride H₂O H₂O Sigma Sigma Complex (Arenium Ion) Start->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺ (to HSO₄⁻)

Caption: Electrophilic aromatic substitution mechanism for the nitration of 3,4-dichlorobenzotrifluoride.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search, risk assessment, and experimental validation by qualified professionals. The provided experimental protocol is an adaptation and has not been independently verified for the synthesis of this compound.

References

An In-depth Technical Guide to the Isomers of Dichloronitrobenzotrifluoride and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloronitrobenzotrifluoride and its isomers represent a class of highly functionalized aromatic compounds with significant potential in medicinal chemistry and drug development. The presence of chlorine, nitro, and trifluoromethyl groups on the benzene ring imparts unique physicochemical properties and offers multiple reactive sites for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the known isomers of dichloronitrobenzotrifluoride, their chemical and physical properties, detailed experimental protocols for their synthesis and characterization, and insights into their current and potential applications in the pharmaceutical industry.

Introduction to Dichloronitrobenzotrifluoride Isomers

The dichloronitrobenzotrifluoride scaffold is a key building block in the synthesis of various organic molecules. The interplay of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, along with the directing effects of the two chlorine (-Cl) atoms, governs the reactivity and biological activity of these compounds. Understanding the distinct properties of each isomer is crucial for their effective utilization in targeted drug design and development.

There are ten possible constitutional isomers of dichloronitrobenzotrifluoride, each with the molecular formula C₇H₂Cl₂F₃NO₂. The systematic identification and characterization of these isomers are paramount for their application in synthetic chemistry.

Physicochemical Properties of Dichloronitrobenzotrifluoride Isomers

The physical and chemical properties of dichloronitrobenzotifluoride isomers are critical for their handling, reaction optimization, and for predicting their behavior in biological systems. The following tables summarize the available quantitative data for some of the commercially available or synthetically reported isomers.

Table 1: General Properties of Dichloronitrobenzotrifluoride Isomers

PropertyValue
Molecular Formula C₇H₂Cl₂F₃NO₂
Molecular Weight 259.99 g/mol

Table 2: Known Physicochemical Properties of Dichloronitrobenzotrifluoride Isomers

Isomer NameCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/cm³)
1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene400-70-455-57[1]264.9 (Predicted)[1]1.6589 (Estimate)[1]
1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene400-65-717-17.5[2]245[2]1.638[2]
2,4-Dichloro-3,5-dinitrobenzotrifluoride*29091-09-6---

*Note: 2,4-Dichloro-3,5-dinitrobenzotrifluoride is a dinitro- substituted derivative and is included for its relevance in synthetic pathways.

Synthesis and Experimental Protocols

The synthesis of dichloronitrobenzotrifluoride isomers primarily involves the nitration of the corresponding dichlorobenzotrifluoride precursors. The regioselectivity of the nitration is dictated by the directing effects of the chlorine and trifluoromethyl substituents.

General Synthesis Workflow

The general synthetic approach involves the electrophilic nitration of a dichlorobenzotrifluoride isomer using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

SynthesisWorkflow Start Dichlorobenzotrifluoride Isomer Nitration Nitration (HNO3/H2SO4) Start->Nitration Product Dichloronitrobenzotrifluoride Isomer Nitration->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification FinalProduct Pure Isomer Purification->FinalProduct DrugDiscovery Isomer Dichloronitrobenzotrifluoride Isomer Modification Chemical Modification (e.g., Suzuki coupling, Nucleophilic substitution) Isomer->Modification Library Compound Library Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

An In-depth Technical Guide to the Solubility of 4,5-Dichloro-2-nitrobenzotrifluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dichloro-2-nitrobenzotrifluoride, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in a range of organic solvents. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data for their specific applications.

Introduction to this compound

This compound is a halogenated nitroaromatic compound with the molecular formula C₇H₂Cl₂F₃NO₂[1]. Its structure, featuring electron-withdrawing groups, suggests it is a lipophilic and potentially reactive molecule, making its solubility profile a critical parameter for its use in synthesis, formulation, and biological studies. Understanding its behavior in different organic solvents is essential for process optimization, reaction condition selection, and the development of drug delivery systems.

Chemical and Physical Properties:

While specific solubility data is scarce, the following physical properties from PubChem provide foundational information for solubility considerations[1].

PropertyValue
Molecular Formula C₇H₂Cl₂F₃NO₂
Molecular Weight 259.99 g/mol
IUPAC Name 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene
CAS Number 50594-31-5

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity[2]. Given the structure of this compound, it is expected to be more soluble in nonpolar or moderately polar organic solvents than in highly polar solvents like water. Solvents such as chlorinated hydrocarbons, ethers, and aromatic hydrocarbons are likely to be effective at dissolving this compound.

Experimental Protocols for Solubility Determination

The following sections detail established methodologies for both qualitative and quantitative determination of the solubility of a solid compound like this compound in organic solvents.

3.1. Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly identify suitable solvents for further quantitative analysis or for applications where precise concentration is not critical.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of small, clean, and dry test tubes.

  • Solvent Addition: To each test tube, add a measured volume of a different organic solvent (e.g., 1 mL) in a stepwise manner.

  • Mixing: Vigorously agitate the mixture after each solvent addition. Consistent shaking is crucial for ensuring the solute has an opportunity to dissolve[3].

  • Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • Classification: Categorize the solubility as "soluble," "partially soluble," or "insoluble" based on the visual evidence. A compound is often considered "soluble" if approximately 3 grams of it dissolve in 100 mL of the solvent[4].

G Figure 1: Qualitative Solubility Assessment Workflow A Weigh 10 mg of this compound B Add 1 mL of organic solvent A->B C Vigorously shake the mixture B->C D Visually inspect for undissolved solid C->D E Completely Dissolved? D->E F Classify as 'Soluble' E->F Yes G Classify as 'Insoluble' or 'Partially Soluble' E->G No

Caption: Figure 1: Workflow for the qualitative determination of solubility.

3.2. Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostated shaker bath is ideal for this purpose.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. A syringe filter should be used to remove any remaining microscopic solid particles.

  • Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique. Common methods include:

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue[2].

    • Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for determining the concentration of a solute in a solution[5].

    • Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used to determine the concentration of a solute relative to an internal standard[6].

  • Calculation: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

G Figure 2: Quantitative Shake-Flask Method Workflow cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis A Add excess this compound to a known volume of solvent B Seal container and agitate at constant temperature for 24-48h A->B C Allow solid to settle (or centrifuge) to separate phases B->C D Withdraw a known volume of the clear supernatant with a filtered syringe C->D E Analyze the concentration of the solute (e.g., HPLC, Gravimetry, NMR) D->E F Calculate and report solubility (e.g., g/100 mL, mg/mL, mol/L) E->F

References

An In-depth Technical Guide to the Material Safety Data Sheet for 4,5-Dichloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of 4,5-Dichloro-2-nitrobenzotrifluoride, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₂Cl₂F₃NO₂.[1][2] It is crucial to distinguish it from similar chemical structures to ensure the correct safety precautions are taken.

PropertyValueSource
IUPAC Name 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzenePubChem[1]
CAS Number 50594-31-5P&S Chemicals[2]
Molecular Weight 259.99 g/mol PubChem[1]
Synonyms 3,4-Dichloro-6-nitrobenzotrifluoride, 4,5-Dichloro-2-(trifluoromethyl)nitrobenzene, 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzeneP&S Chemicals[2]

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: PubChem[1]

GHS Pictogram:

Signal Word: Warning

First-Aid Measures

Prompt and appropriate first-aid is critical in case of exposure. The following diagram outlines the recommended procedures.

FirstAid cluster_exposure Exposure Route cluster_action First-Aid Procedure Inhalation Inhalation FreshAir Move to fresh air. Keep at rest. Seek medical attention if symptoms persist. Inhalation->FreshAir Skin Skin Contact WashSkin Wash with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation occurs. Skin->WashSkin Eye Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice if irritation persists. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. Ingestion->RinseMouth SafeHandling Start Start: Prepare for Handling Assess Assess Risks & Read SDS Start->Assess PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handling Handle Chemical Carefully Avoid creating dust/aerosols Ventilation->Handling Storage Store in a Tightly Closed Container Handling->Storage Cleanup Clean Work Area & Decontaminate Handling->Cleanup Location Store in a Cool, Dry, Well-Ventilated Area Storage->Location Dispose Dispose of Waste Properly Cleanup->Dispose End End: Handling Complete Dispose->End SpillCleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Wear Full PPE Evacuate->PPE Ventilate Ensure Ventilation PPE->Ventilate Contain Contain Spill (Use inert absorbent) Ventilate->Contain Collect Collect Absorbed Material into a Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose Report Report Incident Dispose->Report

References

The Nitro Group in 4,5-Dichloro-2-nitrobenzotrifluoride: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the nitro group in 4,5-dichloro-2-nitrobenzotrifluoride. This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. The electron-withdrawing nature of the nitro group, in conjunction with the trifluoromethyl and chloro substituents, profoundly influences the reactivity of the aromatic ring. This guide will focus on two primary aspects of the nitro group's reactivity: its role as a powerful activating group for nucleophilic aromatic substitution (SNAr) and its susceptibility to reduction to form the corresponding aniline derivative. Detailed experimental protocols from analogous compounds are provided to serve as a practical reference for laboratory synthesis.

Introduction

This compound is a substituted aromatic compound characterized by the presence of three distinct electron-withdrawing groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and two chlorine atoms. The spatial arrangement of these substituents dictates the electronic properties and, consequently, the reactivity of the benzene ring. The nitro group at the 2-position, ortho to a chlorine atom and para to the other, plays a pivotal role in activating the molecule for nucleophilic attack. Furthermore, the nitro group itself can undergo chemical transformations, most notably reduction, to introduce an amino group, a key functional handle for further molecular elaboration. Understanding the reactivity of this nitro group is crucial for designing synthetic routes to novel and functionalized benzotrifluoride derivatives.

Reactivity of the Nitro Group

The reactivity of the nitro group in this compound can be categorized into two main areas:

  • Activation of the Aromatic Ring: The strong electron-withdrawing capacity of the nitro group via both inductive and resonance effects significantly depletes the electron density of the aromatic ring. This renders the ring highly susceptible to nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr).[1] The nitro group is a more potent activator for SNAr than halogens.[1]

  • Transformation of the Nitro Group: The nitro group can be chemically transformed, most commonly through reduction, to yield an amino group (-NH₂). This transformation is a fundamental step in the synthesis of many aromatic amines, which are versatile precursors for a wide range of chemical entities.[2]

Role in Nucleophilic Aromatic Substitution (SNAr)

The nitro group in the 2-position of this compound is positioned ortho to the chlorine atom at the 5-position and para to the chlorine atom at the 4-position. This arrangement is optimal for the stabilization of the negatively charged Meisenheimer intermediate formed during an SNAr reaction.[1] The reaction proceeds via a two-step addition-elimination mechanism.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

The presence of the nitro group significantly stabilizes the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Reaction: Synthesis of N,N-dipropyl-2,6-dinitro-4-(trifluoromethyl)aniline

ParameterValue
Reactants 4-chloro-3,5-dinitrobenzotrifluoride (1 eq), Di-n-propylamine (1.2 eq)
Base Sodium hydroxide
Solvent Water
Temperature 60°C
Reaction Time 2.5 hours
Yield 98.5%

Detailed Methodology:

  • In a 250 mL reactor, add 4-chloro-3,5-dinitrobenzotrifluoride (27.06 g, 0.1 mol) and 30 mL of water.

  • Initiate stirring and add di-n-propylamine (12.14 g, 0.12 mol) and a solution of sodium hydroxide (4 g in 16 mL of water) dropwise over 30 minutes.

  • Adjust the pH of the system to 7.5-8.5 using a 1% aqueous sodium hydroxide solution.

  • Maintain the reaction temperature at 60°C for 2.5 hours.

  • Cool the reaction mixture to room temperature to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain the target compound.[4]

This protocol demonstrates the high reactivity of the chloro-substituent activated by nitro groups towards nucleophilic displacement by an amine. A similar reactivity pattern is expected for this compound, with the chlorine atom at position 4 or 5 being susceptible to substitution.

Reduction of the Nitro Group

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis. This is typically achieved through catalytic hydrogenation or by using reducing metals in acidic media.[2]

Caption: General scheme for the reduction of a nitro group to an amine.

The following protocol for the reduction of 2-nitro-3,4-dichlorobenzotrifluoride provides a representative procedure for the conversion of the nitro group in a dichlorinated benzotrifluoride to an amine.[5]

Reaction: Synthesis of 2-Amino-3,4-dichlorobenzotrifluoride

ParameterValue
Reactant 2-Nitro-3,4-dichlorobenzotrifluoride (1 eq)
Reducing Agent Iron powder (3-5 eq)
Acid Concentrated Hydrochloric Acid (0.5 eq)
Solvent Ethanol or Acetic Acid
Temperature Reflux
Reaction Time 2-3 hours

Detailed Methodology:

  • Set up a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Add 2-nitro-3,4-dichlorobenzotrifluoride (1 eq) and a suitable solvent (e.g., ethanol or acetic acid).

  • Add iron powder (3-5 eq) to the mixture.

  • Heat the mixture to 50-60°C and then add concentrated hydrochloric acid (0.5 eq) portion-wise. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a concentrated NaOH solution to a pH > 10 and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is also a common and effective method for nitro group reduction.[6]

Summary of Reactivity

The nitro group in this compound primarily influences the molecule's reactivity in two significant ways:

  • SNAr Activation: It strongly activates the aromatic ring for nucleophilic substitution of the chlorine atoms. The chlorine at position 4 (para to the nitro group) is expected to be more reactive than the chlorine at position 5 (meta to the nitro group).

  • Reducibility: The nitro group can be readily reduced to an amino group, providing a key synthetic handle for further functionalization.

The combination of these reactive modes makes this compound a versatile building block in synthetic chemistry.

Conclusion

This technical guide has detailed the core reactivity of the nitro group in this compound. By understanding its role as both a powerful activating group for nucleophilic aromatic substitution and as a functional group amenable to reduction, researchers can effectively utilize this compound in the synthesis of complex and valuable molecules. The provided experimental protocols for analogous compounds serve as a practical starting point for the development of specific synthetic methodologies. Further investigation into the precise reaction kinetics and substrate scope for this compound is warranted to fully exploit its synthetic potential.

References

The Strategic Utility of 4,5-Dichloro-2-nitrobenzotrifluoride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine and nitro-functionalized aromatic scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (–CF3) and nitro group (–NO2) offer unique electronic and lipophilic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 4,5-Dichloro-2-nitrobenzotrifluoride, a readily available chemical intermediate, represents a valuable building block for the synthesis of diverse and complex molecular architectures with significant potential in medicinal chemistry. This technical guide explores the synthetic versatility and potential therapeutic applications of this compound, providing insights into its role in the development of novel therapeutic agents.

Core Synthetic Transformations and Methodologies

The chemical reactivity of this compound is primarily dictated by the presence of the nitro group and the two chlorine substituents on the benzene ring. These features allow for a range of synthetic manipulations to generate a library of derivatives for biological screening.

Reduction of the Nitro Group

The most fundamental transformation of this compound in a medicinal chemistry context is the reduction of the nitro group to a primary amine, yielding 4,5-dichloro-2-aminobenzotrifluoride. This amine serves as a versatile handle for a multitude of subsequent chemical reactions.

Experimental Protocol: Synthesis of 4,5-Dichloro-2-aminobenzotrifluoride

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add a solution of this compound (1 equivalent) in ethanol dropwise to the refluxing mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,5-dichloro-2-aminobenzotrifluoride.

  • The product can be further purified by column chromatography on silica gel if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the aromatic ring, activated by the electron-withdrawing nitro and trifluoromethyl groups, are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, thereby enabling the exploration of a broad chemical space.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

  • This compound

  • Desired primary or secondary amine

  • A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

  • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN))

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a reaction vessel.

  • Add the amine nucleophile (1.1 to 2 equivalents) and the base (1.5 to 3 equivalents).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Potential Therapeutic Applications and Representative Data

While specific drug candidates derived directly from this compound are not extensively reported in the public domain, the structural motif of a dichlorinated, trifluoromethylated aniline is present in a variety of bioactive molecules. This section explores potential therapeutic areas where this building block could be of significant value, supported by data from structurally related compounds.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,4-dichloro-5-methoxyphenylamino moiety, which is structurally analogous to derivatives of 4,5-dichloro-2-aminobenzotrifluoride, is a key pharmacophore in the approved tyrosine kinase inhibitor Bosutinib . Bosutinib targets Src and Abl kinases and is used in the treatment of chronic myeloid leukemia. This suggests that derivatives of 4,5-dichloro-2-aminobenzotrifluoride could be valuable scaffolds for the development of novel kinase inhibitors.

Compound Kinase Target IC₅₀ (nM) Reference
BosutinibSrc1.2[1]
BosutinibAbl1.0[1]
Analog 1Lck5.5[1]
Analog 2Lyn3.7[1]

Table 1: In vitro kinase inhibitory activity of Bosutinib and its analogs, demonstrating the potency of the dichlorinated aniline scaffold.

Antiviral Agents

The dichlorophenyl moiety is also found in compounds with antiviral activity. For instance, derivatives of dichlorophenylamino quinolines have been investigated as inhibitors of various viral targets. The electronic properties of the chlorine and trifluoromethyl substituents can contribute to favorable interactions with viral proteins.

Compound Virus EC₅₀ (µM) Cell Line Reference
Compound ARhinovirus0.05HeLa[2]
Compound BPoliovirus0.1Vero[2]
Compound CCoxsackievirus B30.2BGM[2]

Table 2: Antiviral activity of representative dichlorophenyl derivatives against various picornaviruses.

Antiparasitic Agents

Substituted anilines are also key components of various antiparasitic drugs. The lipophilicity imparted by the trifluoromethyl and chloro groups can enhance cell permeability, a crucial factor for targeting intracellular parasites. For example, the anthelmintic drug Triclabendazole, used to treat fascioliasis, is synthesized from a related dichloronitroaniline precursor.

Compound Parasite IC₅₀ (µM) Reference
Mefloquine AnalogPlasmodium falciparum0.02[3]
Triclabendazole sulfoxideFasciola hepatica0.1[4]

Table 3: Antiparasitic activity of compounds containing substituted aniline scaffolds.

Signaling Pathways and Experimental Workflows

To provide a conceptual framework for the application of this compound derivatives, the following diagrams illustrate a key signaling pathway often targeted in oncology and a general workflow for the synthesis and evaluation of these potential drug candidates.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Potential Inhibitor (Derivative of 4,5-Dichloro-2-nitro benzotrifluoride) Inhibitor->Receptor Inhibits

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.

Experimental_Workflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Amine 4,5-Dichloro-2-aminobenzotrifluoride Reduction->Amine Derivatization Derivatization (e.g., Amide Coupling, SNAr) Amine->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Kinase Assays, Antiviral Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4,5-Dichloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-nitrobenzotrifluoride is a highly activated aromatic compound, making it a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of three strong electron-withdrawing groups—two chlorine atoms, a nitro group, and a trifluoromethyl group—significantly enhances the electrophilicity of the aromatic ring. This activation facilitates the displacement of the chlorine atoms by a variety of nucleophiles, providing a versatile platform for the synthesis of diverse and complex molecules. This is particularly relevant in the fields of medicinal chemistry and materials science, where the introduction of specific functionalities onto an aromatic core is a common strategy for developing new compounds with desired biological or physical properties.

The SNAr reaction with this compound typically proceeds via a Meisenheimer complex intermediate, where the nucleophile adds to the aromatic ring, forming a resonance-stabilized anionic intermediate before the leaving group (a chloride ion) is expelled. The regioselectivity of the substitution is influenced by the electronic effects of the activating groups.

These application notes provide detailed protocols for the nucleophilic aromatic substitution of this compound with both amine and alkoxide nucleophiles, along with illustrative quantitative data and visualizations of the experimental workflow and reaction mechanism.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic aromatic substitution reactions of this compound with piperidine and sodium methoxide. Please note that these are illustrative examples, and actual yields may vary depending on specific reaction conditions and scale.

Table 1: Reaction of this compound with Piperidine

ParameterValue
Reactants
This compound1.0 eq
Piperidine2.2 eq
Potassium Carbonate (K₂CO₃)2.0 eq
Solvent Dimethylformamide (DMF)
Reaction Temperature 80 °C
Reaction Time 6 hours
Product 1-(4-Chloro-2-nitro-5-(trifluoromethyl)phenyl)piperidine
Illustrative Yield 85%
Appearance Yellow Solid

Table 2: Reaction of this compound with Sodium Methoxide

ParameterValue
Reactants
This compound1.0 eq
Sodium Methoxide (25% in Methanol)2.5 eq
Solvent Methanol
Reaction Temperature Reflux (approx. 65 °C)
Reaction Time 4 hours
Product 4-Chloro-1-methoxy-2-nitro-5-(trifluoromethyl)benzene
Illustrative Yield 92%
Appearance Pale Yellow Solid

Experimental Protocols

Safety Precautions: this compound is an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Sodium methoxide is corrosive and flammable and should be handled with care.

Protocol 1: Synthesis of 1-(4-Chloro-2-nitro-5-(trifluoromethyl)phenyl)piperidine

This protocol describes the reaction of this compound with a secondary amine, piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Dissolve the solids in anhydrous dimethylformamide (DMF).

  • Add piperidine (2.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 4-Chloro-1-methoxy-2-nitro-5-(trifluoromethyl)benzene

This protocol details the reaction of this compound with sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (25% solution in methanol)

  • Methanol

  • Dichloromethane

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Boiling chips

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add methanol and a few boiling chips to the flask.

  • Add the 25% sodium methoxide solution in methanol (2.5 eq).

  • Assemble the reflux apparatus.

  • Heat the reaction mixture to a gentle reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing distilled water to precipitate the product.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.

Visualizations

The following diagrams illustrate the general workflow for nucleophilic aromatic substitution and the underlying reaction mechanism.

experimental_workflow start Start reactants Combine Reactants: - this compound - Nucleophile - Base/Solvent start->reactants reaction Heat and Stir (e.g., 80°C, 6h) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product snar_mechanism substrate Substrate (this compound) meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer + Nu⁻ nucleophile Nucleophile (Nu⁻) product Product meisenheimer->product - Cl⁻ leaving_group Leaving Group (Cl⁻)

Application Notes and Protocols for the Synthesis of Novel Herbicides Using 4,5-Dichloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel diphenyl ether herbicides utilizing 4,5-dichloro-2-nitrobenzotrifluoride as a key starting material. The trifluoromethyl group and the substitution pattern of this building block are instrumental in developing potent herbicides that target protoporphyrinogen oxidase (PPO).

Introduction

Diphenyl ether herbicides are a significant class of agrochemicals known for their effectiveness against a broad spectrum of weeds. A common structural feature in many potent diphenyl ether herbicides is the presence of a trifluoromethyl (-CF3) group, which can enhance the biological activity of the molecule. The starting material, this compound, is an excellent precursor for the synthesis of these herbicides due to its activated aromatic ring, which is amenable to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro and trifluoromethyl groups facilitates the displacement of one of the chloro substituents by a substituted phenoxide, forming the core diphenyl ether structure.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route involves the reaction of this compound with a variety of substituted phenols. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion acts as the nucleophile.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Novel Diphenyl Ether Herbicides

This protocol outlines the synthesis of a representative diphenyl ether herbicide from this compound and a substituted phenol.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-chlorophenol, 2,4-dichlorophenol)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phenoxide:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution) portion-wise to the solution at room temperature.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Aromatic Substitution Reaction:

    • To the freshly prepared phenoxide solution, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at room temperature.

    • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the phenol.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure diphenyl ether herbicide.

  • Characterization:

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the hypothetical yield and herbicidal activity data for a series of novel diphenyl ether herbicides synthesized from this compound and various substituted phenols. The herbicidal activity is presented as the concentration required to inhibit 50% of the growth (IC₅₀) of a model plant, Arabidopsis thaliana, and the inhibition of the target enzyme, protoporphyrinogen oxidase (PPO).

Compound IDSubstituted Phenol MoietyYield (%)Herbicidal Activity (IC₅₀, µM) vs. A. thalianaPPO Inhibition (IC₅₀, µM)
DEH-1 4-chlorophenoxy755.21.8
DEH-2 2,4-dichlorophenoxy682.10.9
DEH-3 4-trifluoromethylphenoxy721.50.5
DEH-4 3,4-dichlorophenoxy703.81.2
DEH-5 4-cyanophenoxy654.51.5

Note: The data presented in this table are representative and intended for illustrative purposes.

Mandatory Visualizations

Signaling Pathway: Inhibition of Protoporphyrinogen Oxidase (PPO)

The synthesized diphenyl ether herbicides are designed to inhibit the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to weed death.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Light-dependent Oxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Herbicide Diphenyl Ether Herbicide Herbicide->PPO Inhibition Cell_Damage Cell Membrane Damage & Death ROS->Cell_Damage

Caption: Mechanism of action of diphenyl ether herbicides via PPO inhibition.

Experimental Workflow: Synthesis of Novel Diphenyl Ether Herbicides

The following diagram illustrates the general workflow for the synthesis and evaluation of novel diphenyl ether herbicides.

Synthesis_Workflow Start Start: Select Starting Materials Starting_Materials This compound + Substituted Phenol Start->Starting_Materials SNAr Nucleophilic Aromatic Substitution (SNAr) Starting_Materials->SNAr Workup Reaction Work-up & Extraction SNAr->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Herbicidal Activity Screening (in vitro & in vivo) Characterization->Bioassay End End: Lead Compound Identification Bioassay->End

Caption: General workflow for the synthesis and screening of novel herbicides.

Application Notes and Protocols: Synthetic Routes to Pharmaceutical Precursors from 4,5-Dichloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed synthetic pathway for the transformation of 4,5-dichloro-2-nitrobenzotrifluoride into valuable pharmaceutical precursors. The core of this process involves the reduction of the nitro group to form 4,5-dichloro-2-aminobenzotrifluoride, a versatile intermediate for the synthesis of heterocyclic compounds such as benzimidazoles and quinoxalines. These structural motifs are prevalent in a wide range of pharmacologically active molecules.

Introduction

This compound is a readily available starting material that, through strategic chemical modifications, can be converted into key building blocks for drug discovery and development. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. The primary transformation highlighted in these notes is the reduction of the nitro group, followed by cyclization reactions to form heterocyclic systems of high interest in medicinal chemistry.

Proposed Synthetic Pathway

The proposed synthetic route commences with the reduction of the nitro group of this compound to yield 4,5-dichloro-2-aminobenzotrifluoride. This aniline derivative can then undergo condensation reactions with various electrophiles to construct benzimidazole and quinoxaline ring systems.

Synthetic Pathway start This compound intermediate 4,5-Dichloro-2-aminobenzotrifluoride start->intermediate Nitro Group Reduction benzimidazole Benzimidazole Precursors intermediate->benzimidazole Condensation with Aldehydes/Carboxylic Acids quinoxaline Quinoxaline Precursors intermediate->quinoxaline Condensation with 1,2-Dicarbonyls

Caption: Proposed synthetic route from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloro-2-aminobenzotrifluoride via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using palladium on carbon as a catalyst. This method is generally high-yielding and clean, but care must be taken to avoid dehalogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq) and ethanol or ethyl acetate (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (1-5 mol%).

  • Seal the flask and purge with an inert gas, then introduce hydrogen gas (maintain a positive pressure, e.g., via a balloon, or use a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purge the flask with inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4,5-dichloro-2-aminobenzotrifluoride. The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 6,7-Dichloro-2-substituted-1H-benzo[d]imidazole from 4,5-Dichloro-2-aminobenzotrifluoride

This protocol outlines the condensation of the synthesized aniline with an aldehyde to form a benzimidazole ring system.

Materials:

  • 4,5-Dichloro-2-aminobenzotrifluoride

  • Substituted aldehyde (e.g., benzaldehyde)

  • Ethanol

  • p-Toluenesulfonic acid (p-TsOH) or a similar acid catalyst

Procedure:

  • In a round-bottom flask, dissolve 4,5-dichloro-2-aminobenzotrifluoride (1.0 eq) in ethanol.

  • Add the substituted aldehyde (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of p-TsOH.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 3: Synthesis of 6,7-Dichloro-2,3-disubstituted-quinoxaline from 4,5-Dichloro-2-aminobenzotrifluoride

This protocol describes the condensation of the aniline derivative with a 1,2-dicarbonyl compound to yield a quinoxaline.

Materials:

  • 4,5-Dichloro-2-aminobenzotrifluoride

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve 4,5-dichloro-2-aminobenzotrifluoride (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize expected outcomes for the key reaction steps based on analogous transformations reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Comparison of Nitro Group Reduction Methods

MethodReagentsTypical Yield (%)AdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C85-95High yield, clean reactionPotential for dehalogenation, requires H₂ gas
Transfer HydrogenationAmmonium formate, Pd/C80-90Mild conditions, avoids high-pressure H₂Potential for dehalogenation
Metal-mediated ReductionFe, Acetic Acid80-95Cost-effective, high functional group toleranceStoichiometric metal waste, acidic conditions

Table 2: Representative Yields for Heterocycle Formation

HeterocycleReactant BTypical Yield (%)
BenzimidazoleAromatic or Aliphatic Aldehyde70-90
BenzimidazoleCarboxylic Acid (with acid catalyst)60-85
Quinoxaline1,2-Dicarbonyl Compound (e.g., Benzil)80-95

Logical Workflow for Precursor Synthesis

The following diagram illustrates the decision-making process for selecting a synthetic route based on the desired final product.

Workflow start Start: This compound reduction Step 1: Nitro Group Reduction start->reduction intermediate Intermediate: 4,5-Dichloro-2-aminobenzotrifluoride reduction->intermediate decision Desired Heterocycle? intermediate->decision benzimidazole_path Condensation with Aldehyde or Carboxylic Acid decision->benzimidazole_path Benzimidazole quinoxaline_path Condensation with 1,2-Dicarbonyl decision->quinoxaline_path Quinoxaline benzimidazole_product Product: Substituted Benzimidazole benzimidazole_path->benzimidazole_product quinoxaline_product Product: Substituted Quinoxaline quinoxaline_path->quinoxaline_product

Caption: Decision workflow for the synthesis of pharmaceutical precursors.

Application Note: Reaction Conditions for the Nitration of Dichlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dichlorobenzotrifluoride and its nitrated derivatives are crucial intermediates in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[1][2] Specifically, 2,4-dichloro-3,5-dinitrobenzotrifluoride serves as a key building block.[2] The introduction of nitro groups onto the dichlorobenzotrifluoride ring is typically achieved through electrophilic aromatic substitution using a mixed acid system, most commonly a combination of nitric acid and sulfuric acid.[3] The reaction conditions, including temperature, reaction time, and the specific nitrating agents, significantly influence the yield and regioselectivity of the product. This document outlines various reported protocols and provides detailed experimental procedures for the nitration of dichlorobenzotrifluoride.

Data Presentation: Summary of Nitration Conditions

The following table summarizes various reported conditions for the dinitration of 2,4-dichlorobenzotrifluoride.

Starting MaterialNitrating Agent/Acid SystemTemperature (°C)Reaction Time (h)ProductYield (%)Reference
2,4-DichlorobenzotrifluorideFuming Nitric Acid (90%), Fuming Sulfuric Acid (30-33% free SO₃)76962,4-Dichloro-3,5-dinitrobenzotrifluoride79[4]
2,4-Dichloro-3-nitrobenzotrifluorideAmmonium Nitrate, 20% Fuming Sulfuric Acid, Recycled Waste Acid10042,4-Dichloro-3,5-dinitrobenzotrifluoride80-81[5]
2,4-Dichloro-3-nitrobenzotrifluorideAmmonium Nitrate, 30% Fuming Sulfuric Acid, Recycled Waste Acid8042,4-Dichloro-3,5-dinitrobenzotrifluoride86[5]
2,4-DichlorobenzotrifluorideNitric Acid, Fuming Sulfuric Acid40-45 (initial), then ramped to 90, 100, and finally 120~192,4-Dichloro-3,5-dinitrobenzotrifluorideHigh[1][6]

Experimental Protocols

Protocol 1: Dinitration using Fuming Nitric and Fuming Sulfuric Acid

This protocol is adapted from a procedure for the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride.[4]

Materials:

  • 2,4-Dichlorobenzotrifluoride (148.8 g, 0.692 mole)

  • Fuming Sulfuric Acid (600 ml, containing 30-33% free SO₃)

  • Fuming Nitric Acid (585 ml, 90%)

  • Toluene (1000 ml)

  • 5% Sodium Bicarbonate Solution (1000 ml)

  • Water

  • Ice

Equipment:

  • 2-liter, three-necked flask

  • Stirrer

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 2-liter, three-necked flask, add the fuming sulfuric acid (600 ml) and cool the flask in an ice bath.

  • While stirring, slowly add the fuming nitric acid (585 ml) to the sulfuric acid.

  • To the stirred, cooled acid mixture, add 2,4-dichlorobenzotrifluoride (148.8 g).

  • Remove the ice bath and heat the resulting slurry to 76°C. Maintain the temperature at 76 ± 1°C for 96 hours with continuous stirring.

  • After the reaction period, cool the mixture. A crust of crystalline product will form. Drain the excess acid from the solid product.

  • Carefully add water (1000 ml) to the broken-up solid product.

  • Extract the aqueous slurry with toluene (500 ml).

  • Combine the toluene extract with an additional 500 ml of toluene.

  • Wash the toluene solution successively with water (500 ml), twice with 5% sodium bicarbonate solution (2 x 500 ml), and finally with water (500 ml).

  • Remove the toluene by evaporation under reduced pressure.

  • Dry the resulting solid overnight to yield 2,4-dichloro-3,5-dinitrobenzotrifluoride (166.6 g, 79% yield).

Protocol 2: Dinitration using a Stepwise Temperature Increase

This protocol describes a method involving a gradual increase in temperature to control the reaction.[1][6]

Materials:

  • 2,4-Dichlorobenzotrifluoride

  • Fuming Sulfuric Acid

  • Nitric Acid

Equipment:

  • Nitrification reaction kettle with temperature control and dropping funnel

Procedure:

  • Charge the reaction kettle with the calculated amounts of fuming sulfuric acid and nitric acid.

  • Control the initial temperature of the acid mixture at 40-45°C.

  • Begin the dropwise addition of 2,4-dichlorobenzotrifluoride. After the addition is complete, maintain the temperature for 1 hour.

  • Initiate a stepwise heating program:

    • Heat to 90°C over a period of 3 hours.

    • Continue heating to 100°C over the next 6-7 hours.

    • Finally, raise the temperature to 120°C over 4 hours.

  • Maintain the reaction mixture at 120°C for 5 hours. The reaction is considered complete when sampling analysis shows the mononitrate content is less than 1%.

  • Upon completion, cool the reaction mixture and proceed with a standard work-up involving water washing, alkaline washing, and recrystallization to obtain the purified product.[1][6]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the nitration of dichlorobenzotrifluoride.

NitrationWorkflow cluster_sub sub Dichlorobenzotrifluoride step3 3. Add Substrate (Dichlorobenzotrifluoride) sub->step3 acids Nitrating Mixture (e.g., HNO₃ / H₂SO₄) step1 1. Charge Reactor with Nitrating Mixture acids->step1 step2 2. Cool Mixture (e.g., Ice Bath) step1->step2 step2->step3 step4 4. Controlled Heating (Reaction) step3->step4 step5 5. Reaction Work-up (Cooling, Quenching) step4->step5 step6 6. Extraction with Organic Solvent step5->step6 step7 7. Purification (Washing, Drying, Evaporation) step6->step7 product Nitrated Product step7->product

References

Application Note: A Scalable Synthetic Approach to 4,5-Dichloro-2-nitrobenzotrifluoride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dichloro-2-nitrobenzotrifluoride is a key intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group, chlorine atoms, and a nitro group on the benzene ring makes it a versatile building block for introducing these functionalities into larger, more complex molecules. The unique electronic properties conferred by these groups can enhance the biological activity, metabolic stability, and lipophilicity of the final products. Consequently, the development of a robust and scalable synthesis for this compound is of significant industrial importance. This application note provides a detailed protocol for the scale-up synthesis of this compound, starting from the readily available 3,4-dichlorobenzotrifluoride.

Overall Synthetic Pathway

The proposed synthesis involves a single-step nitration of 3,4-dichlorobenzotrifluoride using a mixed acid (nitric acid and sulfuric acid) system. This method is a common and effective way to introduce a nitro group onto an aromatic ring. The trifluoromethyl group is a meta-director, and the chlorine atoms are ortho, para-directors. In this case, the directing effects of the substituents favor the nitration at the 2-position, leading to the desired this compound.

Experimental Protocols

Synthesis of this compound via Nitration

This protocol details the nitration of 3,4-dichlorobenzotrifluoride to produce this compound.

Materials:

  • 3,4-Dichlorobenzotrifluoride

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling bath/circulator

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor with an overhead stirrer, temperature probe, and an addition funnel. Ensure the reactor is clean and dry.

  • Acid Charge: Charge the reactor with concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C using the cooling bath.

  • Nitrating Mixture Preparation: Slowly add fuming nitric acid to the cooled sulfuric acid via the addition funnel. Maintain the temperature of the mixture below 10 °C during the addition.

  • Substrate Addition: Once the nitrating mixture is prepared and the temperature is stable at 0-5 °C, add 3,4-dichlorobenzotrifluoride dropwise from the addition funnel. The rate of addition should be controlled to maintain the internal temperature between 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid or oil.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation.

Data Presentation

ParameterValue
Starting Material 3,4-Dichlorobenzotrifluoride
Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Molar Ratio (Substrate:HNO₃:H₂SO₄) 1 : 1.5 : 3
Reaction Temperature 5-10 °C (addition), Room Temperature (reaction)
Reaction Time 2-4 hours
Solvent Dichloromethane (for extraction)
Expected Yield 85-95%
Purity (after purification) >98%

Mandatory Visualization

SynthesisWorkflow Start 3,4-Dichlorobenzotrifluoride Reaction Nitration (0-10 °C to RT) Start->Reaction Substrate Reagents HNO₃ / H₂SO₄ Reagents->Reaction Nitrating Agents Intermediate Crude Product Mixture Reaction->Intermediate Workup Quenching (Ice) Extraction (DCM) Washing Intermediate->Workup Purification Recrystallization or Vacuum Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct Purified Product

Caption: Synthetic workflow for the scale-up synthesis of this compound.

Application Notes and Protocols for the Purification of Crude 4,5-Dichloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 4,5-Dichloro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following methods are described:

  • Recrystallization: A fundamental technique for the purification of solid compounds.

  • Flash Column Chromatography: For the separation of the target compound from impurities with different polarities.

  • Fractional Vacuum Distillation: Suitable for purifying thermally stable liquid compounds or those with high boiling points.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a closely related isomer is presented in Table 1. This data is crucial for selecting the appropriate purification method and conditions.

Table 1: Physicochemical Properties of Dichloronitrobenzotrifluoride Isomers

PropertyThis compound2,4-Dichloro-5-nitrobenzotrifluorideReference
CAS Number 50594-31-5400-70-4[1][2]
Molecular Formula C₇H₂Cl₂F₃NO₂C₇H₂Cl₂F₃NO₂[1][2]
Molecular Weight 259.99 g/mol 259.99 g/mol [1][2]
Appearance -Yellow Crystalline Solid[2]
Melting Point -53-54 °C[2]
Boiling Point -264.9 °C at 760 mmHg[2]

Purification Workflow

The general workflow for the purification of crude this compound is outlined below. The choice of a specific path will depend on the nature and quantity of the impurities present in the crude material.

PurificationWorkflow Crude Crude this compound InitialWash Initial Aqueous Wash & Neutralization Crude->InitialWash Recrystallization Recrystallization InitialWash->Recrystallization ColumnChromatography Flash Column Chromatography InitialWash->ColumnChromatography VacuumDistillation Fractional Vacuum Distillation InitialWash->VacuumDistillation PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct VacuumDistillation->PureProduct Analysis Purity Analysis (GC, HPLC, NMR) PureProduct->Analysis

Caption: General purification workflow for crude this compound.

Experimental Protocols

Initial Aqueous Wash and Neutralization

This preliminary step is often necessary to remove inorganic salts, acids, or bases from the crude reaction mixture.

Protocol:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.

  • If the crude product is from an acidic nitration reaction, wash with a saturated sodium bicarbonate solution until effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Follow with a wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.

  • Separate the organic layer and dry it over a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent, and concentrate the organic solvent under reduced pressure to obtain the crude, washed product.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The selection of an appropriate solvent system is critical for successful purification.

Protocol:

  • Solvent Selection:

    • Based on the principle of "like dissolves like," and considering the polar nitro group and non-polar dichlorobenzotrifluoride structure, a moderately polar solvent or a mixed solvent system is likely to be effective.

    • Common solvent systems for recrystallization include ethanol/water, acetone/water, or a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane.

    • To determine the optimal solvent, perform small-scale solubility tests. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven or desiccator.

Table 2: Suggested Recrystallization Solvent Systems

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and insoluble in water.
Hexane/Ethyl Acetate A non-polar/polar mixture that can be fine-tuned for optimal solubility.
Toluene/Heptane For less polar impurities, providing a good solubility gradient with temperature.
Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.

Protocol:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, applying positive pressure (flash chromatography).

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 3: Suggested Column Chromatography Conditions

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., starting with 98:2 and gradually increasing polarity)
Detection UV visualization at 254 nm
Purification by Fractional Vacuum Distillation

Given the probable high boiling point of this compound, fractional vacuum distillation can be a suitable method for purification, especially on a larger scale. This method is particularly useful for separating it from non-volatile impurities or compounds with significantly different boiling points.

Protocol:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Ensure all joints are well-sealed with vacuum grease.

  • Procedure:

    • Place the crude, washed, and dried this compound in the distillation flask with a magnetic stir bar.

    • Evacuate the system to the desired pressure.

    • Begin heating the distillation flask gently with a heating mantle.

    • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

    • Collect the main fraction distilling at a constant temperature and pressure. This fraction should contain the purified product.

    • Stop the distillation when the temperature begins to rise or drop significantly, or when only a small residue remains in the distillation flask.

    • Allow the apparatus to cool completely before releasing the vacuum.

Table 4: Estimated Fractional Vacuum Distillation Parameters

ParameterEstimated ValueRationale
Pressure 10-20 mmHgTo lower the boiling point and prevent thermal decomposition.
Boiling Point To be determined experimentallyExpected to be significantly lower than the atmospheric boiling point.
Column Type Vigreux or packed columnTo enhance separation efficiency.

Data Presentation and Analysis

The purity of the final product should be assessed using appropriate analytical techniques. The results should be tabulated for clear comparison.

Table 5: Purity Analysis of this compound

Purification MethodInitial Purity (Area % GC)Final Purity (Area % GC)Yield (%)
Recrystallization e.g., 85%e.g., >98%e.g., 70%
Column Chromatography e.g., 85%e.g., >99%e.g., 80%
Vacuum Distillation e.g., 90%e.g., >99.5%e.g., 85%

Note: The values in Table 5 are hypothetical and should be replaced with experimental data. Purity can also be determined by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

  • This compound and its related isomers are classified as irritants to the skin, eyes, and respiratory system.[1]

  • Always handle these chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

References

Application Notes and Protocols for Monitoring 4,5-Dichloro-2-nitrobenzotrifluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 4,5-Dichloro-2-nitrobenzotrifluoride. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Accurate real-time or periodic analysis of its reactions is crucial for process optimization, kinetic studies, impurity profiling, and ensuring product quality.

The following protocols detail the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the consumption of starting materials, the formation of products, and the emergence of any byproducts.

Analytical Methods Overview

A suite of analytical techniques is available for monitoring reactions of this compound. The selection of the most appropriate method depends on the specific reaction conditions, the chemical properties of the reactants and products, and the nature of the desired information (e.g., quantitative, qualitative, structural, or real-time).

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the quantitative analysis of reaction mixtures. It excels at separating and quantifying starting materials, intermediates, and products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for the analysis of volatile and thermally stable compounds. It offers both separation and structural information, making it ideal for identifying and quantifying components in a reaction mixture, including isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be utilized for both offline and in-situ reaction monitoring. As a non-destructive technique, it allows for the direct observation of changes in the molecular structure of reactants and products over time. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly sensitive and informative technique.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

Objective: To quantify the concentration of this compound and its reaction products in a sample withdrawn from a reaction mixture.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A Phenyl column can also be effective for separating aromatic compounds.

    • Autosampler and data acquisition software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid (optional, for mobile phase modification)

    • Reference standards for this compound and expected products/impurities.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Deionized water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or the initial mobile phase composition) to prevent further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product(s), and any impurities by comparing their retention times with those of the reference standards.

    • Generate a calibration curve for each analyte using the reference standards at known concentrations.

    • Quantify the concentration of each component in the reaction sample by integrating the peak areas and using the calibration curve.

Illustrative Quantitative Data for HPLC Analysis

CompoundRetention Time (min)λmax (nm)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound8.52540.10.3
Example Product6.22700.10.3
Example Impurity7.12450.050.15

Note: The above data is illustrative and may vary depending on the specific HPLC system, column, and reaction products.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Aliquot Quench Quench Reaction Sample->Quench Filter Filter Sample Quench->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for monitoring a reaction using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and quantify this compound and other volatile components, including potential isomeric impurities, in a reaction mixture.

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents and Materials:

    • Methanol or Ethyl Acetate (GC grade)

    • Reference standards for this compound and potential impurities.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Scan Range: 50-400 m/z

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration (e.g., 100 µg/mL).

    • Filter the sample if necessary.

  • Data Analysis:

    • Identify compounds by comparing their retention times and mass spectra with reference standards and library databases (e.g., NIST).

    • The presence of two chlorine atoms will result in characteristic isotopic patterns (M, M+2, M+4) for the molecular ion and chlorine-containing fragments, aiding in identification.

    • Quantify analytes by creating a calibration curve based on the peak area of a characteristic ion.

Illustrative Quantitative Data for GC-MS Analysis

CompoundRetention Time (min)Key m/z FragmentsIsotopic Pattern
This compound12.8259 (M+), 243, 213, 178Cl₂
Isomeric Impurity12.5259 (M+), 243, 213, 178Cl₂
Dichloro-benzotrifluoride (de-nitrated)10.2214 (M+), 179, 144Cl₂

Note: The above data is illustrative. Actual retention times and fragmentation patterns should be confirmed with standards.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Aliquot Dilute Dilute in Solvent Sample->Dilute Inject Inject into GC Dilute->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by RT and Mass Spectrum Detect->Identify Quantify Quantify by Peak Area Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for impurity profiling using GC-MS.

¹⁹F NMR Spectroscopy for In-Situ Reaction Monitoring

Objective: To monitor the reaction progress in real-time by observing the signals of fluorine-containing species directly in the NMR tube. The -CF₃ group provides a sensitive probe with a wide chemical shift range and no background interference.[1][2][3]

Experimental Protocol:

  • Instrumentation:

    • NMR spectrometer equipped with a fluorine probe.

    • NMR tubes suitable for the reaction conditions.

  • Reagents and Materials:

    • Deuterated solvent compatible with the reaction chemistry.

    • Internal standard (optional, e.g., hexafluorobenzene).

  • NMR Parameters (Example):

    • Nucleus: ¹⁹F

    • Pulse Sequence: Standard single pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 (depending on concentration).

    • Temperature: Controlled to match the reaction temperature.

  • Sample Preparation (for in-situ monitoring):

    • Dissolve the starting material, this compound, in the deuterated solvent in an NMR tube.

    • Acquire an initial ¹⁹F NMR spectrum (t=0).

    • Initiate the reaction by adding the other reactant(s) directly to the NMR tube.

    • Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify the resonance signal for the -CF₃ group of the starting material and any new signals corresponding to the product(s).

    • Monitor the decrease in the integral of the starting material's signal and the increase in the integral of the product's signal over time to determine the reaction kinetics.

Illustrative Quantitative Data for ¹⁹F NMR Analysis

Compound¹⁹F Chemical Shift (δ, ppm)Multiplicity
This compound-62.5singlet
Example Product-65.0singlet
Example Intermediate-61.0singlet

Note: Chemical shifts are relative to an external standard (e.g., CFCl₃ at 0 ppm) and are illustrative. The actual chemical shifts will depend on the molecular structure and solvent.

Logical Diagram for NMR-based Kinetic Analysis

NMR_Kinetics Start Initiate Reaction in NMR Tube Acquire Acquire 19F NMR Spectra at Time Intervals Start->Acquire Process Process Spectra (FT, Phasing) Acquire->Process Integrate Integrate Signals of Reactant and Product Process->Integrate Plot Plot Integral vs. Time Integrate->Plot Kinetics Determine Reaction Rate and Order Plot->Kinetics

Caption: Logical flow for kinetic analysis using NMR.

References

Application Notes and Protocols for the Synthesis of Custom Derivatives from 2,4-Dichloro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-nitrobenzotrifluoride is a highly versatile chemical intermediate, pivotal in the synthesis of a wide array of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its aromatic ring is significantly activated by the presence of a strong electron-withdrawing nitro group and a trifluoromethyl group, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective replacement of its chloro substituents, providing a robust platform for the generation of diverse molecular scaffolds.

These application notes provide a comprehensive overview of the synthesis of custom derivatives from 2,4-dichloro-5-nitrobenzotrifluoride, focusing on the underlying mechanistic principles, regioselectivity, and detailed experimental protocols for the synthesis of amine, ether, and thioether derivatives.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The derivatization of 2,4-dichloro-5-nitrobenzotrifluoride predominantly proceeds via the SNAr mechanism. This is a two-step addition-elimination process:

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This initial attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Departure: The aromaticity of the benzene ring is restored through the expulsion of a chloride ion, a good leaving group, to yield the final substituted product.

The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. The electron-withdrawing nitro and trifluoromethyl groups play a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance, thereby facilitating the substitution reaction.[4]

Regioselectivity of Substitution

A key feature of SNAr reactions on 2,4-dichloro-5-nitrobenzotrifluoride is the high regioselectivity. The initial nucleophilic attack occurs preferentially at the C4 position (para to the nitro group). This selectivity is governed by electronic effects:

  • Attack at C4 (para to -NO₂): When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the para-nitro group. This extensive resonance stabilization lowers the activation energy for this pathway, making it the kinetically favored route.

  • Attack at C2 (ortho to -NO₂): An attack at the C2 position does not permit direct resonance delocalization of the negative charge onto the nitro group. Consequently, the resulting intermediate is less stable, and this pathway is kinetically disfavored.

This predictable regioselectivity makes 2,4-dichloro-5-nitrobenzotrifluoride a reliable building block for the synthesis of 4-substituted-2-chloro-5-nitrobenzotrifluoride derivatives. The remaining chlorine atom at the C2 position can be substituted in a subsequent step, often requiring more forcing reaction conditions.

Regioselectivity of Nucleophilic Aromatic Substitution 2,4-Dichloro-5-nitrobenzotrifluoride C4_Attack Attack at C4 2,4-Dichloro-5-nitrobenzotrifluoride->C4_Attack Favored Pathway C2_Attack Attack at C2 2,4-Dichloro-5-nitrobenzotrifluoride->C2_Attack Disfavored Pathway Nucleophile Nu:⁻ Meisenheimer_C4 More Stable Meisenheimer Intermediate C4_Attack->Meisenheimer_C4 Resonance Stabilized by para-NO₂ Meisenheimer_C2 Less Stable Meisenheimer Intermediate C2_Attack->Meisenheimer_C2 Less Stabilization Product_C4 4-Substituted Product (Major) Meisenheimer_C4->Product_C4 - Cl⁻ Product_C2 2-Substituted Product (Minor) Meisenheimer_C2->Product_C2 - Cl⁻

Diagram 1. Regioselectivity in the SNAr of 2,4-Dichloro-5-nitrobenzotrifluoride.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific nucleophile and desired product. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Amine Derivatives (N-Arylation)

This protocol describes the synthesis of 4-amino-2-chloro-5-nitrobenzotrifluoride derivatives via reaction with primary or secondary amines.

Amination_Workflow Start Start Dissolve_Substrate Dissolve 2,4-dichloro-5- nitrobenzotrifluoride in aprotic solvent (e.g., ACN, DMF, THF) Start->Dissolve_Substrate Combine Add amine solution dropwise to substrate at RT Dissolve_Substrate->Combine Prepare_Nucleophile Prepare solution of amine (1.0-1.2 eq.) and base (e.g., Et₃N, K₂CO₃) (1.5-2.0 eq.) Prepare_Nucleophile->Combine React Stir at RT to 80°C Monitor by TLC/LC-MS Combine->React Workup Aqueous Workup: Dilute with water, extract with organic solvent (e.g., EtOAc) React->Workup Purify Purify by column chromatography or recrystallization Workup->Purify Product 4-Amino-2-chloro-5- nitrobenzotrifluoride Derivative Purify->Product

Diagram 2. General workflow for the amination of 2,4-dichloro-5-nitrobenzotrifluoride.

Materials:

  • 2,4-Dichloro-5-nitrobenzotrifluoride (1.0 eq.)

  • Primary or secondary amine (1.0 - 1.2 eq.)

  • Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃)) (1.5 - 2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloro-5-nitrobenzotrifluoride in the chosen anhydrous solvent.

  • In a separate vial, prepare a solution of the amine and the base in the same solvent.

  • Slowly add the amine solution to the stirred solution of 2,4-dichloro-5-nitrobenzotrifluoride at room temperature.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography on silica gel.

Quantitative Data for Amination Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Aniline-Methanol30--
p-Toluidine-Methanol30--
p-Anisidine-Methanol30--
CyclopentylamineEt₃NACNRT0.25High
Ammonia-Ethanol50-100--

Note: Specific yield data for many reactions are proprietary or not publicly available. The conditions listed are based on analogous reactions and general principles of SNAr.[5]

Protocol 2: Synthesis of Ether Derivatives (O-Arylation)

This protocol outlines the synthesis of 4-alkoxy/phenoxy-2-chloro-5-nitrobenzotrifluoride derivatives. This reaction typically requires the deprotonation of the alcohol or phenol to form the more nucleophilic alkoxide or phenoxide.

Materials:

  • 2,4-Dichloro-5-nitrobenzotrifluoride (1.0 eq.)

  • Alcohol or Phenol (1.0 - 1.2 eq.)

  • Strong base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)) (1.1 - 1.5 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF, DMSO)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a stirred suspension of the base in the chosen anhydrous solvent under an inert atmosphere, add the alcohol or phenol dropwise at 0°C or room temperature.

  • Stir the mixture for 15-30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of 2,4-dichloro-5-nitrobenzotrifluoride in the same solvent to the alkoxide/phenoxide solution.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-100°C), monitoring by TLC or LC-MS.

  • After completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for O-Arylation Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF80-1004-8Good
MethanolNaHTHFRT-502-6Good
EthanolNaHTHFRT-602-6Good

Note: Conditions are representative and require optimization for specific substrates.

Protocol 3: Synthesis of Thioether Derivatives (S-Arylation)

This protocol details the synthesis of 4-alkyl/arylthio-2-chloro-5-nitrobenzotrifluoride derivatives via reaction with thiols.

Materials:

  • 2,4-Dichloro-5-nitrobenzotrifluoride (1.0 eq.)

  • Thiol or Thiophenol (1.0 - 1.1 eq.)

  • Base (e.g., K₂CO₃, Cesium Carbonate (Cs₂CO₃), Et₃N) (1.5 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, ACN)

  • Inert atmosphere setup

Procedure:

  • To a solution of the thiol in a suitable anhydrous solvent in a round-bottom flask, add the base.

  • Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere to generate the thiolate anion.

  • Add 2,4-dichloro-5-nitrobenzotrifluoride to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for S-Arylation Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF60-803-6High
EthanethiolEt₃NACNRT-602-5Good
Benzyl MercaptanK₂CO₃DMF604-8Good

Note: Thiolate anions are susceptible to air oxidation to form disulfides. Maintaining an inert atmosphere throughout the reaction is crucial to minimize this side reaction.[6]

Safety Information

2,4-Dichloro-5-nitrobenzotrifluoride is a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

2,4-Dichloro-5-nitrobenzotrifluoride is a valuable and reactive building block for the synthesis of a variety of custom derivatives. The high regioselectivity of nucleophilic aromatic substitution at the C4 position allows for the controlled and predictable introduction of amine, ether, and thioether functionalities. The protocols outlined in these application notes provide a solid foundation for researchers to develop novel compounds for applications in drug discovery and agrochemical development. Optimization of the provided reaction conditions will be necessary to achieve the best results for specific substrates.

References

Application of 4,5-Dichloro-2-nitrobenzotrifluoride in Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4,5-dichloro-2-nitrobenzotrifluoride as a key intermediate in the synthesis of disperse azo dyes. The protocols outlined herein describe a two-stage process commencing with the reduction of this compound to its corresponding aniline derivative, followed by the diazotization of the resulting amine and subsequent coupling with a suitable aromatic partner to yield a highly colored azo dye. These dyes, bearing the unique 4,5-dichloro-2-(trifluoromethyl)phenyl moiety, are of interest for their potential tinctorial and fastness properties on hydrophobic fibers.

Logical Workflow for Dye Synthesis

The synthesis of disperse dyes from this compound follows a well-established chemical pathway. The initial step involves the reduction of the nitro group to a primary amine, a crucial transformation to enable the subsequent diazotization reaction. The resulting 4,5-dichloro-2-aminobenzotrifluoride is then converted to a reactive diazonium salt, which acts as an electrophile in the final azo coupling step with an electron-rich aromatic compound to form the final dye molecule.

DyeSynthesisWorkflow Start This compound Intermediate 4,5-Dichloro-2-aminobenzotrifluoride Start->Intermediate Reduction (e.g., Fe/HCl) Diazonium Diazonium Salt Intermediate Intermediate->Diazonium Diazotization (NaNO2/HCl) FinalDye Disperse Azo Dye Diazonium->FinalDye Azo Coupling CouplingAgent Coupling Agent (e.g., N,N-diethylaniline) CouplingAgent->FinalDye

Caption: General workflow for the synthesis of a disperse azo dye from this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative disperse azo dye starting from this compound.

Protocol 1: Reduction of this compound to 4,5-Dichloro-2-aminobenzotrifluoride

This protocol details the reduction of the nitro group to a primary amine using iron powder in an acidic medium.

Materials:

  • This compound

  • Iron powder (-100 mesh)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Celite®

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of this compound (1.0 eq) and iron powder (3.0-5.0 eq) in ethanol.

  • Heat the mixture to 50-60°C with vigorous stirring.

  • Carefully add concentrated hydrochloric acid (0.5 eq) portion-wise. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,5-dichloro-2-aminobenzotrifluoride.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterValue
Reactants This compound, Iron, HCl
Solvent Ethanol
Reaction Time 2-4 hours
Temperature Reflux
Typical Yield 85-95%
Protocol 2: Synthesis of a Disperse Azo Dye via Diazotization and Azo Coupling

This protocol describes the conversion of 4,5-dichloro-2-aminobenzotrifluoride to a diazonium salt, followed by coupling with N,N-diethylaniline to form a disperse orange dye.

Materials:

  • 4,5-Dichloro-2-aminobenzotrifluoride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-Diethylaniline

  • Sodium Acetate

  • Ice

  • Water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

Part A: Diazotization

  • Dissolve 4,5-dichloro-2-aminobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Part B: Azo Coupling

  • In a separate beaker, dissolve N,N-diethylaniline (1.0 eq) in a dilute solution of hydrochloric acid and cool it to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the N,N-diethylaniline solution with vigorous stirring, while maintaining the temperature at 0-5°C.

  • After the addition is complete, add a solution of sodium acetate to adjust the pH to 4-5.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of the azo dye will form.

  • Collect the dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water until the filtrate is colorless.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

ParameterValue
Diazo Component 4,5-Dichloro-2-aminobenzotrifluoride
Coupling Component N,N-Diethylaniline
Reaction Time 1-2 hours (coupling)
Temperature 0-5°C
Typical Yield >90%

Representative Data

The following table summarizes representative spectroscopic data for a disperse azo dye structurally similar to the one synthesized in Protocol 2, containing a trifluoromethyl and chloro-substituted phenylazo group.

PropertyRepresentative Value
Appearance Orange to Red Powder
λmax (in Acetone) ~480 - 520 nm
Molar Extinction Coefficient (ε) > 30,000 L mol⁻¹ cm⁻¹
¹H NMR Signals corresponding to aromatic protons of both rings and ethyl groups of the diethylamino substituent.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the dye.

Visualization of the Azo Coupling Reaction

The core of the dye synthesis is the electrophilic aromatic substitution reaction where the diazonium ion attacks the electron-rich coupling component.

AzoCoupling cluster_reactants Reactants cluster_product Product Diazonium 4,5-Dichloro-2-(trifluoromethyl)benzenediazonium AzoDye Disperse Azo Dye Diazonium->AzoDye Electrophilic Attack CouplingAgent N,N-Diethylaniline CouplingAgent->AzoDye

Caption: The azo coupling reaction between the diazonium salt and the coupling agent.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis of novel disperse azo dyes using this compound as a readily accessible starting material. The resulting dyes, featuring a unique combination of substituents, offer promising avenues for research into new colorants with potentially enhanced properties for textile and other applications. Researchers are encouraged to adapt and optimize these protocols for their specific needs and to explore a variety of coupling components to generate a diverse library of novel azo dyes.

Application Notes and Protocols for the Use of 2,4-Dichloro-5-nitrobenzotrifluoride in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,4-dichloro-5-nitrobenzotrifluoride as a key intermediate in the synthesis of agrochemical formulations, with a specific focus on diphenyl ether herbicides. While 2,4-dichloro-5-nitrobenzotrifluoride is a valuable precursor, this document will use the synthesis of the commercial herbicide Oxyfluorfen as a representative example, as its synthesis involves a structurally similar starting material, 3,4-dichlorobenzotrifluoride.

Introduction

2,4-Dichloro-5-nitrobenzotrifluoride is a halogenated nitroaromatic compound recognized for its role as a versatile intermediate in the synthesis of a new generation of crop protection agents.[1] Its chemical structure, featuring chloro, nitro, and trifluoromethyl groups on a benzene ring, makes it a valuable building block for creating complex active ingredients with enhanced herbicidal or insecticidal activity. This document outlines the synthetic pathway, mechanism of action, formulation strategies, and efficacy testing protocols for herbicides derived from precursors like 2,4-dichloro-5-nitrobenzotrifluoride, using Oxyfluorfen as a prime example.

Physicochemical Properties of 2,4-Dichloro-5-nitrobenzotrifluoride

A summary of the key physicochemical properties of the intermediate is presented in Table 1.

PropertyValue
CAS Number 400-70-4
Molecular Formula C₇H₂Cl₂F₃NO₂
Molecular Weight 260.00 g/mol
Appearance Light yellow to orange powder/crystals
Melting Point 53-57 °C
Purity (GC) >98%

Synthesis of Diphenyl Ether Herbicides

Diphenyl ether herbicides are a major class of agrochemicals synthesized from chlorinated and nitrated aromatic compounds. The synthesis of Oxyfluorfen, a selective pre- and post-emergent herbicide, provides a clear protocol for the application of similar intermediates.

General Reaction Scheme

The synthesis of Oxyfluorfen from 3,4-dichlorobenzotrifluoride involves a nucleophilic aromatic substitution reaction to form the diphenyl ether linkage, followed by nitration.[1] A similar pathway can be envisioned for 2,4-dichloro-5-nitrobenzotrifluoride.

Synthesis_Pathway A 2,4-dichloro-5-nitrobenzotrifluoride C Diphenyl Ether Intermediate A->C Nucleophilic Aromatic Substitution B Substituted Phenol B->C D Final Herbicide (e.g., Oxyfluorfen analogue) C->D Further Modification (e.g., Nitration) PPO_Inhibition PPO Protoporphyrinogen Oxidase (PPO) PPIX Protoporphyrin IX PPO->PPIX Catalyzes Accumulation Accumulation of PPGIX in cytoplasm PPO->Accumulation PPGIX Protoporphyrinogen IX PPGIX->PPO Substrate Chlorophyll Chlorophyll & Heme PPIX->Chlorophyll ROS Reactive Oxygen Species (ROS) (Singlet Oxygen) PPIX->ROS Photosensitization (Light) Herbicide Diphenyl Ether Herbicide (e.g., Oxyfluorfen) Herbicide->PPO Inhibits Oxidation Non-enzymatic oxidation Accumulation->Oxidation Oxidation->PPIX Membrane Cell Membrane Damage ROS->Membrane Death Weed Death Membrane->Death

References

Troubleshooting & Optimization

"troubleshooting low yield in 4,5-Dichloro-2-nitrobenzotrifluoride reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of 4,5-Dichloro-2-nitrobenzotrifluoride, particularly focusing on resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through the electrophilic nitration of 3,4-Dichlorobenzotrifluoride. Due to the electron-withdrawing nature of the trifluoromethyl group (CF₃), the aromatic ring is deactivated, necessitating the use of strong nitrating agents.[1] A mixture of concentrated nitric acid and concentrated sulfuric acid is typically employed for this transformation.

Q2: I am experiencing a low yield in my reaction. What are the potential causes?

Low conversion of the starting material can be attributed to several factors:

  • Insufficient Nitrating Agent: The stoichiometry of the nitric acid is crucial. An inadequate amount will lead to incomplete conversion.

  • Inadequate Reaction Conditions: Temperature and reaction time are critical parameters. The reaction may require specific temperature control to proceed to completion.

  • Poor Quality Reagents: The purity of the starting material, 3,4-Dichlorobenzotrifluoride, and the concentration of the acids are important. Water content in the reaction mixture can deactivate the nitrating species.

  • Inadequate Mixing: Poor agitation can lead to localized reactions and incomplete conversion, especially in biphasic reaction mixtures.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

Common side products in this reaction include the formation of isomers. The trifluoromethyl group is a meta-director, while the chloro groups are ortho, para-directing.[1] This can lead to the formation of other regioisomers. To minimize side product formation:

  • Control Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the nitration.

  • Controlled Addition of Nitrating Agent: Slow, dropwise addition of the nitrating mixture to the substrate can help to control the reaction exotherm and improve selectivity.

  • Monitor Reaction Progress: Utilize techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the desired product is maximized.

Q4: What are the recommended methods for purifying the final product?

Purification of this compound typically involves several steps:

  • Workup: The reaction mixture is typically quenched by pouring it onto ice, followed by extraction with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed with a mild base (e.g., sodium bicarbonate solution) to remove residual acids, followed by a brine wash.

  • Distillation: Vacuum distillation can be an effective method for separating the product from non-volatile impurities and some isomeric byproducts.

  • Crystallization: Recrystallization from a suitable solvent system can be employed to achieve high purity of the final product.

Troubleshooting Guide for Low Yield

This guide provides a structured approach to troubleshooting low yields in the synthesis of this compound.

Problem: Low Conversion of Starting Material
Possible Cause Suggested Solution
Inadequate Nitrating Conditions Ensure the use of concentrated nitric acid (at least 70%) and concentrated sulfuric acid (98%). Consider using fuming nitric acid or oleum for a stronger nitrating mixture if necessary.
Suboptimal Reaction Temperature Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side product formation. A typical range to explore is 0°C to 50°C.
Insufficient Reaction Time Monitor the reaction progress over a longer period. It's possible the reaction is slow and requires more time to reach completion.
Presence of Water Ensure all glassware is dry and use anhydrous reagents if possible. Water can quench the nitronium ion, the active electrophile.
Problem: Product Loss During Workup and Purification
Possible Cause Suggested Solution
Product Volatility If using a rotary evaporator to remove the extraction solvent, be mindful of the product's volatility. Use moderate temperatures and pressures.
Emulsion Formation during Extraction The formation of a stable emulsion can lead to significant product loss. To break emulsions, try adding brine or a small amount of a different organic solvent.
Inefficient Extraction Perform multiple extractions with smaller volumes of the organic solvent to ensure complete removal of the product from the aqueous layer.
Co-distillation with Solvent During vacuum distillation, ensure a clean separation between the solvent and the product. Using a fractionating column can improve separation.

Experimental Protocol: Nitration of 3,4-Dichlorobenzotrifluoride

This protocol provides a general guideline. Optimization may be required based on specific laboratory conditions and desired scale.

Materials:

  • 3,4-Dichlorobenzotrifluoride

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring to form the nitrating mixture. Maintain the temperature below 10°C.

  • Once the nitrating mixture is prepared and cooled, slowly add 3,4-Dichlorobenzotrifluoride dropwise via the dropping funnel. It is crucial to maintain the reaction temperature at or below 20°C to control selectivity.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 10g scale reaction).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete? high_conversion High Conversion check_conversion->high_conversion Complete? reagent_quality Verify Reagent Quality (Purity, Concentration) low_conversion->reagent_quality Yes workup_loss Investigate Workup/Purification Losses high_conversion->workup_loss Yes reaction_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) reagent_quality->reaction_conditions mixing Improve Mixing reaction_conditions->mixing rerun_reaction Re-run Reaction mixing->rerun_reaction extraction_efficiency Check Extraction Efficiency workup_loss->extraction_efficiency purification_method Optimize Purification Method (Distillation, Crystallization) extraction_efficiency->purification_method product_decomposition Check for Product Decomposition purification_method->product_decomposition yield_improved Yield Improved product_decomposition->yield_improved

Caption: Troubleshooting workflow for low yield.

References

"how to minimize byproduct formation in the synthesis of dichloronitrobenzotrifluoride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of dichloronitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of dichloronitrobenzotrifluoride?

A1: During the nitration of dichlorobenzotrifluoride, the primary byproducts are typically positional isomers of the desired product and polynitrated compounds. For example, in the synthesis of 2,4-dichloro-3-nitro-trifluoromethyl toluene, improper reaction conditions can lead to the formation of other isomers.[1] In related syntheses of chlorinated benzotrifluorides, over-chlorination can also be an issue, leading to trichlorobenzotrifluoride derivatives.[2]

Q2: How does reaction temperature affect the formation of byproducts?

A2: Reaction temperature is a critical parameter. Generally, higher temperatures can lead to an increase in the formation of undesired isomers and polynitrated byproducts. For the nitration of 3,4-dichlorobenzotrifluoride, it is recommended to maintain a low temperature (between 0°C and 10°C) during the addition of the nitrating mixture to control the exothermic reaction and enhance selectivity.[3]

Q3: What is the optimal ratio of nitric acid to sulfuric acid in the nitrating mixture?

A3: The composition of the nitrating mixture (mixed acid) significantly influences the reaction outcome. While specific ratios can vary depending on the starting material, a common approach involves using concentrated sulfuric acid as a solvent and dehydrating agent, with fuming nitric acid added to form the nitronium ion (NO₂⁺).[3] An excess of sulfuric acid is generally used to ensure complete protonation of nitric acid.

Q4: How can I monitor the progress of the reaction to minimize byproduct formation?

A4: Close monitoring of the reaction is essential. Techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the consumption of the starting material and the appearance of the desired product and any byproducts.[2][3] By taking samples periodically, you can determine the optimal reaction time to maximize the yield of the desired product before significant amounts of byproducts are formed.

Q5: What are the recommended purification methods to remove byproducts from the final product?

A5: After the reaction is complete, the crude product mixture requires purification to remove unreacted starting materials, acid residues, and byproducts. A typical workup involves quenching the reaction mixture in ice water, followed by separation of the organic layer. The organic layer is then washed with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[3] Further purification can be achieved through recrystallization or vacuum distillation.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product Incomplete reaction.- Increase reaction time and continue monitoring by TLC or GC.[3]- Ensure the nitrating agent was not added too slowly or at too low a temperature.
Loss of product during workup.- Ensure proper phase separation.- Use adequate volumes of extraction solvent.
Formation of multiple isomers Reaction temperature is too high, leading to less selective nitration.- Maintain a lower reaction temperature (e.g., 0-10°C) during the addition of reactants.[3]- Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.
Incorrect ratio of mixed acids.- Optimize the ratio of nitric acid to sulfuric acid.
Presence of polynitrated byproducts Excess of nitrating agent.- Carefully control the stoichiometry of the nitric acid.[2]
Reaction time is too long.- Monitor the reaction closely and stop it once the starting material is consumed and before significant dinitration occurs.[2]
High reaction temperature.- Perform the reaction at a lower temperature.
Incomplete removal of acidic impurities Insufficient washing during workup.- Wash the organic layer thoroughly with a sodium bicarbonate solution until effervescence ceases.[3]

Experimental Protocol: Synthesis of 2-Nitro-3,4-dichlorobenzotrifluoride

This protocol is adapted from a similar synthesis and describes the nitration of 3,4-dichlorobenzotrifluoride.[3]

Materials:

  • 3,4-dichlorobenzotrifluoride

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Ice

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (or other suitable organic solvent)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, slowly add fuming nitric acid (1.5 eq) to chilled concentrated sulfuric acid (ensure the temperature is kept below 10°C with an ice bath).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and the dropping funnel containing the nitrating mixture, add 3,4-dichlorobenzotrifluoride (1 eq).

  • Nitration: Cool the flask containing the 3,4-dichlorobenzotrifluoride to 0°C using an ice bath. Begin adding the nitrating mixture dropwise from the dropping funnel. Maintain the internal reaction temperature between 0°C and 10°C throughout the addition.[3]

  • Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.[3]

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing ice water with stirring.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude 2-Nitro-3,4-dichlorobenzotrifluoride can be further purified by recrystallization or chromatography.[3]

Visualizations

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Dichlorobenzotrifluoride Dichlorobenzotrifluoride Nitration Nitration Dichlorobenzotrifluoride->Nitration Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4)->Nitration Dichloronitrobenzotrifluoride (Desired) Dichloronitrobenzotrifluoride (Desired) Nitration->Dichloronitrobenzotrifluoride (Desired) Isomeric Byproducts Isomeric Byproducts Nitration->Isomeric Byproducts Polynitrated Byproducts Polynitrated Byproducts Nitration->Polynitrated Byproducts

Caption: General reaction pathway for the synthesis of dichloronitrobenzotrifluoride.

G start High Byproduct Formation Observed check_temp Was reaction temp. below 10°C? start->check_temp check_stoich Was stoichiometry of HNO3 controlled? check_temp->check_stoich Yes sol_temp Action: Lower and maintain reaction temperature. check_temp->sol_temp No check_time Was reaction time monitored (TLC/GC)? check_stoich->check_time Yes sol_stoich Action: Use precise stoichiometry for nitrating agent. check_stoich->sol_stoich No sol_time Action: Optimize reaction time based on monitoring. check_time->sol_time No end Byproduct Minimized check_time->end Yes sol_temp->check_stoich sol_stoich->check_time sol_time->end

Caption: Troubleshooting workflow for minimizing byproduct formation.

References

"optimizing reaction temperature for nucleophilic substitution of 4,5-Dichloro-2-nitrobenzotrifluoride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 4,5-Dichloro-2-nitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic substitution on this compound?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. First, the nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3][4] The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups stabilize this intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[2][4]

Q2: Which chlorine atom is more likely to be substituted first?

A2: The chlorine atom at the C-4 position (para to the nitro group) is generally more susceptible to initial nucleophilic attack than the chlorine at the C-5 position (meta to the nitro group). This is because the electron-withdrawing nitro group can more effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the ortho or para positions.[1][2]

Q3: How does reaction temperature generally affect the nucleophilic substitution of this compound?

A3: Reaction temperature is a critical parameter. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the starting material or product, resulting in lower yield and purity. The optimal temperature depends on the nucleophilicity of the attacking species and the solvent used. Highly reactive nucleophiles may react at or below room temperature, while less reactive ones may require heating.[5]

Q4: What are common side reactions to be aware of?

A4: Potential side reactions can include di-substitution (replacement of both chlorine atoms), especially with a large excess of a strong nucleophile and at elevated temperatures. Other possible side reactions may involve interactions with the nitro group under certain conditions, or degradation of the starting material or product at high temperatures.

Q5: What are suitable solvents for this reaction?

A5: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are commonly used for SNAr reactions. These solvents can solvate the cation of the nucleophile's salt, thereby increasing the reactivity of the nucleophile.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion Insufficient reaction temperature: The activation energy for the reaction has not been overcome.Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS.
Poor nucleophilicity of the reagent: The nucleophile is not strong enough to attack the aromatic ring.If applicable, convert the nucleophile to its more reactive conjugate base using a non-nucleophilic base (e.g., NaH, K₂CO₃).
Inappropriate solvent: The solvent may not be effectively solvating the nucleophile or the reactants.Switch to a more polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.
Low Yield Side reactions due to high temperature: Excessive heat may be causing product degradation or promoting unwanted side reactions.Optimize the temperature by running the reaction at a lower temperature for a longer period.
Di-substitution: Both chlorine atoms are being replaced by the nucleophile.Use a stoichiometric amount of the nucleophile (or a slight excess) and maintain a moderate reaction temperature. Consider adding the nucleophile slowly to the reaction mixture.
Formation of Impurities Decomposition of starting material or product: The reaction temperature is too high, leading to thermal degradation.Lower the reaction temperature and monitor for the appearance of degradation products.
Reaction with solvent: At elevated temperatures, some solvents like DMF can decompose or react with the reagents.Choose a more stable solvent for the desired reaction temperature, or run the reaction at a lower temperature.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Addition of Base and Nucleophile: Add a base (e.g., K₂CO₃, Et₃N, 2.0 eq) to the solution, followed by the dropwise addition of the amine nucleophile (1.1 eq).

  • Reaction Temperature Optimization:

    • Start the reaction at room temperature and stir for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If no significant conversion is observed, gradually heat the reaction mixture to 50-100°C.[6] Monitor the reaction at regular intervals.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield with Piperidine

EntryTemperature (°C)Time (h)Yield of Mono-substituted Product (%)Yield of Di-substituted Product (%)
1252445<5
250127510
38048515
410027025

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on specific reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve this compound in solvent add_reagents Add base and nucleophile prep_reactants->add_reagents stir_rt Stir at Room Temperature add_reagents->stir_rt monitor1 Monitor by TLC/LC-MS stir_rt->monitor1 heat Heat to 50-100°C if necessary monitor1->heat Low conversion monitor2 Monitor at elevated temperature heat->monitor2 quench Quench with water monitor2->quench Reaction complete extract Extract with organic solvent quench->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for optimizing reaction temperature.

troubleshooting_logic start Low or No Conversion check_temp Is reaction temperature > RT? start->check_temp increase_temp Increase temperature in 10-20°C increments check_temp->increase_temp No check_nucleophile Is the nucleophile strong enough? check_temp->check_nucleophile Yes success Reaction proceeds increase_temp->success use_base Add a non-nucleophilic base to activate nucleophile check_nucleophile->use_base No check_solvent Is a polar aprotic solvent being used? check_nucleophile->check_solvent Yes use_base->success change_solvent Switch to DMF or DMSO check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Troubleshooting logic for low reaction conversion.

References

Technical Support Center: Challenges in the Di-nitration of Functionalized Arenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the di-nitration of functionalized arenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during these sensitive electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my di-nitration reaction yielding primarily the mono-nitrated product?

A: This is the most common challenge in di-nitration. The first nitro group introduced onto the aromatic ring is strongly electron-withdrawing and deactivating.[1][2][3] This deactivation makes the ring significantly less nucleophilic and therefore less reactive towards a second electrophilic attack by the nitronium ion (NO₂⁺). To overcome this, more forcing conditions are required for the second nitration compared to the first.[1][3]

Q2: My di-nitration of an activated arene (like aniline or phenol) is producing a dark, tarry mixture with low yields. What is causing this?

A: Highly activating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, make the aromatic ring extremely electron-rich.[4][5] Under strong acidic and oxidative conditions of nitration, two major side reactions occur:

  • Over-nitration: The reaction can be difficult to control, leading to the formation of tri-nitrated products. For instance, the nitration of phenol with concentrated nitric acid readily produces 2,4,6-trinitrophenol (picric acid).[4]

Q3: How can I control the position (regioselectivity) of the second nitro group?

A: Regioselectivity is a significant challenge governed by the directing effects of both the initial functional group and the first nitro group. The first nitro group will always direct meta to its own position.[2][3] The outcome depends on the competition between the directing effects of the two substituents.

  • Cooperative Directing: If the original substituent is a meta-director (e.g., -COOH, -CN), both groups will direct the second nitration to the same positions.

  • Competitive Directing: If the original substituent is an ortho, para-director (e.g., -CH₃, -Cl, -OH), the groups will direct to different positions. Generally, the most activating group dictates the final position, but steric hindrance can also play a crucial role, often favoring the para position over the ortho position.[8] The choice of nitrating agent and catalyst can also influence isomer distribution. For example, using zeolite catalysts can favor the formation of the para isomer.[9]

Q4: After my reaction, I quenched with ice water, but the expected dinitro-product did not precipitate. How should I proceed with the workup?

A: While many nitrated compounds are solids with low aqueous solubility, this is not always the case, or they may form oils. If your product does not precipitate, you should perform a liquid-liquid extraction.[1] Neutralize the acidic solution carefully with a base (e.g., sodium carbonate or sodium hydroxide solution) and then extract the aqueous layer with an appropriate organic solvent, such as dichloromethane (DCM), ethyl acetate, or a chloroform/isopropanol mixture.[1]

Q5: Are there effective alternatives to the standard mixed acid (concentrated HNO₃/H₂SO₄) for di-nitration?

A: Yes, several alternative nitrating systems exist, which can be beneficial for sensitive substrates or to achieve different selectivity.

  • Fuming Nitric Acid/Oleum: For very deactivated rings where standard mixed acid is insufficient for the second nitration, a more potent mixture of fuming nitric acid and oleum (sulfuric acid containing SO₃) is used.[1]

  • Nitronium Salts: Stable nitronium salts like nitronium tetrafluoroborate (NO₂BF₄) can be used for nitration under anhydrous conditions, which is useful for substrates that are sensitive to hydrolysis.[10]

  • Dinitrogen Pentoxide (N₂O₅): This is an effective and environmentally friendlier nitrating agent that can be used stoichiometrically, reducing acidic waste.[11]

  • Metal Nitrates/Anhydrides: A mixture of a metal nitrate (e.g., Cu(NO₃)₂) and an anhydride (e.g., trifluoroacetic anhydride) can achieve regioselective nitration under milder conditions.[12]

Troubleshooting Guides for Specific Substrates

Guide 1: Di-nitration of Highly Activated Arenes (Anilines & Phenols)
  • Problem: Uncontrolled reaction, oxidation leading to tar formation, and poor regioselectivity.

  • Solution for Phenols (Stepwise Temperature Control): The hydroxyl group is highly activating.[5] To avoid over-nitration and oxidation, use milder conditions initially. Treat phenol with dilute nitric acid at a low temperature (e.g., 298 K) to obtain a mixture of mono-nitrated phenols.[4] Separate the desired isomer and then subject it to harsher nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) to introduce the second nitro group.

Guide 2: Di-nitration of Moderately Deactivated Arenes (e.g., Halobenzenes)
  • Problem: The second nitration step is very slow and requires harsh conditions.

  • Solution: Adjusting Reaction Conditions: Halogens are deactivating yet ortho, para-directing. The first nitration proceeds reasonably well. However, introducing the second nitro group onto a halonitrobenzene requires more forcing conditions. A stepwise approach is recommended:

    • Perform the mono-nitration under standard conditions (e.g., concentrated HNO₃/H₂SO₄ at 50-60 °C).

    • Isolate the mono-nitrated product.

    • Subject the isolated product to more vigorous conditions for the second nitration, such as increasing the temperature to around 100 °C or using fuming nitric acid.[3]

Data Presentation & Experimental Protocols

Data Tables

Table 1: Influence of Substituents on Electrophilic Di-nitration

Substituent Group Type Directing Effect of Substituent Directing Effect of First NO₂ Group Overall Challenge
-OH, -NH₂ Strongly Activating ortho, para meta High risk of oxidation and over-nitration; control is difficult.[4][6]
-NHCOR Moderately Activating ortho, para meta Controlled reaction, good for protecting amines.[14]
-CH₃, -R Weakly Activating ortho, para meta Second nitration requires harsher conditions than the first.[1]
-Cl, -Br Weakly Deactivating ortho, para meta Second nitration is slow and requires forcing conditions.[3]

| -NO₂ | Strongly Deactivating | meta | meta | Very harsh conditions (e.g., oleum, high temp) needed for the second nitration.[1][3] |

Table 2: Example Isomer Distribution in Di-nitration

Starting Material Nitrating Agent Product Isomer Distribution
Nitrobenzene Mixed Acid (HNO₃/H₂SO₄) Dinitrobenzene meta: 93%, ortho: 6%, para: 1%[2]
Toluene Mixed Acid (HNO₃/H₂SO₄) Dinitrotoluene 2,4-Dinitrotoluene is the major product.

| Phenol | Conc. HNO₃/H₂SO₄ | Trinitrophenol | 2,4,6-Trinitrophenol is the primary product.[4] |

Experimental Protocols

Protocol 1: Di-nitration of a Deactivated Arene (e.g., Benzene to 1,3-Dinitrobenzene)

  • Step 1: Mono-nitration.

    • To a round-bottom flask in an ice bath, slowly add 30 mL of concentrated sulfuric acid.

    • While stirring, slowly add 20 mL of concentrated nitric acid. Keep the temperature below 50 °C.[15]

    • Slowly add 15 mL of benzene to the nitrating mixture.

    • After addition, allow the mixture to stir at 50-55 °C for one hour.

    • Pour the reaction mixture onto crushed ice, and isolate the nitrobenzene. Wash with water and dilute sodium bicarbonate solution.

  • Step 2: Di-nitration.

    • To a flask, add 10 mL of the purified nitrobenzene from Step 1.

    • In a separate beaker, prepare a nitrating mixture by slowly adding 25 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.

    • Slowly add the nitrating mixture to the nitrobenzene.

    • Heat the reaction mixture to 100 °C using a water bath and maintain this temperature for one hour.[3]

    • Carefully pour the hot mixture onto a large volume of crushed ice.

    • The solid 1,3-dinitrobenzene will precipitate. Collect the product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol.

Protocol 2: Controlled Di-nitration of Aniline via Acetanilide Intermediate

  • Step 1: Protection of the Amino Group.

    • Dissolve 10 g of aniline in 250 mL of water containing 9 mL of concentrated hydrochloric acid.

    • Prepare a solution of 13 g of sodium acetate trihydrate in 50 mL of water.

    • Add 12 mL of acetic anhydride to the aniline hydrochloride solution, and immediately add the sodium acetate solution.

    • Stir vigorously and cool the mixture in an ice bath.

    • Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

  • Step 2: Nitration of Acetanilide.

    • Add 5 g of dry acetanilide to 5 mL of glacial acetic acid.

    • In a separate flask, prepare the nitrating mixture by adding 2 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

    • Slowly add the nitrating mixture to the acetanilide solution, ensuring the temperature does not exceed 25 °C.

    • After addition is complete, let the mixture stand at room temperature for one hour.

    • Pour the reaction mixture onto 100 g of crushed ice. The para-nitroacetanilide will precipitate as the major product. Collect by filtration.

  • Step 3: Hydrolysis (Deprotection).

    • Reflux the crude para-nitroacetanilide with 20 mL of 70% sulfuric acid for 30 minutes.

    • Cool the solution and pour it into 100 mL of cold water.

    • Neutralize the solution with sodium hydroxide to precipitate the para-nitroaniline.

    • Collect the product by filtration and recrystallize from water/ethanol.

Visual Guides and Workflows

experimental_workflow sub Functionalized Arene mono Step 1: Mono-nitration (Controlled Temp) sub->mono mix Prepare Nitrating Mixture (e.g., HNO₃/H₂SO₄) mix->mono workup1 Workup & Isolation of Mono-nitro Product (Optional but Recommended) mono->workup1 di Step 2: Di-nitration (Forcing Conditions, e.g., ↑ Temp) workup1->di strong_mix Prepare Stronger Nitrating Mixture (e.g., Fuming HNO₃/Oleum) strong_mix->di workup2 Final Workup: Quench on Ice di->workup2 iso Isolation: Filtration or Extraction workup2->iso product Purified Di-nitro Arene iso->product troubleshooting_flowchart start Low Yield of Di-nitro Product q1 What is the main component in the crude product? start->q1 ans1a Mono-nitro Product q1->ans1a A ans1b Starting Material q1->ans1b B ans1c Tarry Byproducts/ Degradation q1->ans1c C sol1a Ring is deactivated. Increase reaction severity: - Higher Temperature - Stronger Acid (Oleum) - Longer Reaction Time ans1a->sol1a sol1b Reaction conditions are too mild. - Increase Temperature - Check Acid Concentration ans1b->sol1b sol1c Substrate is too activated or sensitive. - Lower Temperature - Use a Protecting Group - Use Milder Nitrating Agent ans1c->sol1c regioselectivity_logic sub Substituted Arene + Substituent (X) mono Mono-nitro Arene X and NO₂ on Ring sub->mono 1st Nitration directors Directing Influences for 2nd NO₂ Substituent X 1st NO₂ Group mono->directors x_op X is o,p-Director (Activating) directors:x->x_op x_m X is m-Director (Deactivating) directors:x->x_m n_m NO₂ is m-Director (Deactivating) directors:n->n_m outcome1 Competitive Directing (Usually favors positions activated by X, mindful of sterics) x_op->outcome1 outcome2 Cooperative Directing (Both groups direct to the same positions) x_m->outcome2 n_m->outcome1 n_m->outcome2

References

"protocol for removing isomeric impurities from 4,5-Dichloro-2-nitrobenzotrifluoride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing isomeric impurities from 4,5-Dichloro-2-nitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in crude this compound?

The primary isomeric impurities in this compound depend on the synthetic route. A common method for synthesizing nitroaromatic compounds is through nitration of a substituted benzene. Starting from 3,4-dichlorobenzotrifluoride, nitration can lead to the desired this compound, but also to other isomers such as 3,4-Dichloro-2-nitrobenzotrifluoride and 2,3-Dichloro-6-nitrobenzotrifluoride. The presence and ratio of these isomers are influenced by reaction conditions.

Q2: What are the key physical property differences between this compound and its common isomers?

The successful separation of isomers relies on exploiting differences in their physical properties, such as melting point and polarity. These differences influence the choice of purification method, with techniques like fractional crystallization being effective when melting points vary significantly, and chromatography being useful for separating compounds with different polarities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)Predicted Polarity
This compoundC₇H₂Cl₂F₃NO₂260.0045-50Less Polar
3,4-Dichloro-2-nitrobenzotrifluorideC₇H₂Cl₂F₃NO₂260.0038-42More Polar
2,3-Dichloro-6-nitrobenzotrifluorideC₇H₂Cl₂F₃NO₂260.0052-56Intermediate Polarity

Note: The melting points and polarities are predicted based on general principles of organic chemistry and may vary. Experimental determination is recommended.

Q3: What are the recommended methods for removing isomeric impurities from this compound?

The two primary methods for removing isomeric impurities from this compound are fractional crystallization and column chromatography.

  • Fractional Crystallization: This method is effective if the desired isomer and the impurities have significantly different solubilities in a particular solvent. It is often a good first-pass purification technique for bulk material.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for separating isomers with different polarities and for achieving high purity, although it may be less suitable for very large quantities.

Experimental Protocols

Protocol 1: Purification by Fractional Crystallization

This protocol describes a general procedure for the purification of this compound from its isomers.

Materials:

  • Crude this compound mixture

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve the solid completely.

  • Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For maximal yield, subsequently place the flask in an ice bath to induce further crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

  • Purity Analysis: Assess the purity of the product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If the desired purity has not been achieved, a second recrystallization may be necessary.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general method for the separation of this compound from its isomers using column chromatography.

Materials:

  • Crude this compound mixture

  • Silica gel (60-120 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Chromatography column

  • Beakers and test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as pure hexane. Gradually increase the polarity of the mobile phase by adding small amounts of ethyl acetate. The less polar this compound should elute before its more polar isomers.

  • Fraction Collection: Collect the eluent in small fractions using test tubes.

  • Purity Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
Oily Precipitate During Crystallization The solution is supersaturated, or the cooling rate is too fast.- Add a small amount of additional hot solvent to the mixture to ensure complete dissolution. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Poor Recovery of Purified Compound - The compound is too soluble in the chosen solvent. - Too much solvent was used for washing the crystals.- Try a different recrystallization solvent or a mixture of solvents. - Wash the crystals with a minimal amount of ice-cold solvent.
Colored Impurities in the Final Product The crude material contains colored byproducts from the synthesis.Add a small amount of activated charcoal to the hot solution during recrystallization and perform a hot filtration to remove it before cooling.[1]
Isomers Co-elute During Column Chromatography The polarity of the mobile phase is too high, or the isomers have very similar polarities.- Use a shallower gradient of the mobile phase (i.e., increase the polarity more slowly). - Try a different solvent system.
Incomplete Separation of Isomers Insufficient number of recrystallization steps or inefficient chromatographic separation.- Perform one or more additional recrystallization steps.[2] - Optimize the column chromatography conditions (e.g., stationary phase, mobile phase, column length).

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude this compound fractional_crystallization Fractional Crystallization crude_product->fractional_crystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_analysis Purity Analysis (GC/HPLC) fractional_crystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart start Start Purification issue Issue Encountered? start->issue oily_precipitate Oily Precipitate? issue->oily_precipitate Yes end Pure Product issue->end No poor_recovery Poor Recovery? oily_precipitate->poor_recovery No solution_oily Add more hot solvent Slow down cooling oily_precipitate->solution_oily Yes incomplete_separation Incomplete Separation? poor_recovery->incomplete_separation No solution_recovery Change solvent Use less wash solvent poor_recovery->solution_recovery Yes solution_separation Repeat purification step Optimize conditions incomplete_separation->solution_separation Yes incomplete_separation->end No solution_oily->start solution_recovery->start solution_separation->start

Caption: Troubleshooting flowchart for purification issues.

References

Technical Support Center: Improving Regioselectivity of Nitration on Dichlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of dichlorobenzotrifluoride. Our goal is to help you improve the regioselectivity of your reactions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of nitration on dichlorobenzotrifluoride?

A1: The regioselectivity of nitration on a dichlorobenzotrifluoride ring is primarily governed by the directing effects of the three substituents: two chlorine atoms and a trifluoromethyl group.

  • Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group and a powerful deactivator of the aromatic ring. It is a meta-director.[1][2]

  • Chlorine Atoms (-Cl): Chlorine is also an electron-withdrawing group and deactivates the ring, but to a lesser extent than the -CF₃ group. However, due to the involvement of its lone pairs in resonance, it is an ortho, para-director.[2][3]

The final substitution pattern is a result of the interplay between these directing effects. The positions most activated by the chlorine atoms and least deactivated by the trifluoromethyl group will be favored.

Q2: I am getting a mixture of isomers. How can I improve the yield of the desired isomer?

A2: Improving the yield of a specific isomer involves optimizing reaction conditions to favor one directing effect over others. Key parameters to adjust include:

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity. Highly exothermic nitration reactions can lead to side reactions and reduced selectivity if the temperature is not controlled.[4]

  • Acid Catalyst and Concentration: The composition of the nitrating mixture (e.g., the ratio of nitric acid to sulfuric acid, or the use of fuming sulfuric acid) can influence the electrophilicity of the nitronium ion (NO₂⁺) and thus the regioselectivity.

  • Rate of Addition: A slow, controlled addition of the nitrating agent can help maintain a consistent temperature and concentration profile, which can improve selectivity.

Q3: What are the expected major mononitration products for the different isomers of dichlorobenzotrifluoride?

A3: The prediction of the major isomer is based on the cumulative directing effects of the chloro and trifluoromethyl substituents. The positions that are ortho or para to the chlorine atoms and meta to the trifluoromethyl group are the most likely sites of nitration.

Starting IsomerPredicted Major Mononitration Product(s)
2,3-Dichlorobenzotrifluoride 5-Nitro-2,3-dichlorobenzotrifluoride
2,4-Dichlorobenzotrifluoride 5-Nitro-2,4-dichlorobenzotrifluoride and 3-Nitro-2,4-dichlorobenzotrifluoride
2,5-Dichlorobenzotrifluoride 3-Nitro-2,5-dichlorobenzotrifluoride and 6-Nitro-2,5-dichlorobenzotrifluoride
2,6-Dichlorobenzotrifluoride 3-Nitro-2,6-dichlorobenzotrifluoride
3,4-Dichlorobenzotrifluoride 5-Nitro-3,4-dichlorobenzotrifluoride
3,5-Dichlorobenzotrifluoride 2-Nitro-3,5-dichlorobenzotrifluoride and 4-Nitro-3,5-dichlorobenzotrifluoride

Note: These are predictions based on established directing effects. Experimental verification is crucial.

Troubleshooting Guides

Problem 1: Low Yield of Mononitrated Product
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time.- Gradually increase the reaction temperature in small increments.- Use a stronger nitrating agent (e.g., increase the concentration of sulfuric acid or use fuming sulfuric acid).
Decomposition of Nitrating Agent - Ensure the nitric and sulfuric acids are fresh and of high concentration.- Prepare the nitrating mixture at a low temperature (e.g., in an ice bath).
Substrate Purity - Use highly pure dichlorobenzotrifluoride as impurities can interfere with the reaction.
Problem 2: Formation of Polynitrated Products
Possible Cause Suggested Solution
Reaction Conditions Too Harsh - Lower the reaction temperature.[4]- Reduce the concentration of the nitrating agent.- Decrease the reaction time.
Excess Nitrating Agent - Use a stoichiometric amount or a slight excess of the nitrating agent relative to the dichlorobenzotrifluoride.
Problem 3: Difficulty in Separating Isomers
Possible Cause Suggested Solution
Similar Physical Properties of Isomers - Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) for separation and analysis.[5]- Fractional crystallization can sometimes be effective if the isomers have sufficiently different solubilities and melting points.[6]
Co-elution in Chromatography - Optimize the chromatographic method by changing the stationary phase, mobile phase composition, or temperature gradient.

Experimental Protocols

General Protocol for Mononitration of Dichlorobenzotrifluoride

This protocol is a general guideline and should be optimized for each specific isomer of dichlorobenzotrifluoride.

1. Preparation of the Nitrating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid (98%).

  • While stirring and maintaining the low temperature, slowly add an equimolar amount of concentrated nitric acid (70%).

2. Reaction:

  • In a separate reaction vessel, dissolve the dichlorobenzotrifluoride isomer in a suitable solvent (if necessary) and cool the solution in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the dichlorobenzotrifluoride solution while vigorously stirring and monitoring the internal temperature. The temperature should be maintained between 0 and 10 °C.

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-3 hours), monitoring the progress by TLC or GC.

3. Work-up and Purification:

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

4. Analysis:

  • The ratio of isomers in the product mixture can be determined using techniques like ¹H NMR spectroscopy or gas chromatography (GC).[7]

Visualizations

Logical Relationship: Factors Influencing Regioselectivity

G Factors Influencing Nitration Regioselectivity substituent Substituents (-CF3, -Cl, -Cl) cf3 -CF3 (meta-directing, strong deactivator) substituent->cf3 cl -Cl (ortho, para-directing, weak deactivator) substituent->cl conditions Reaction Conditions temp Temperature conditions->temp acid Acid Concentration conditions->acid rate Addition Rate conditions->rate product Product Distribution (Isomer Ratio) cf3->product cl->product temp->product acid->product rate->product G General Experimental Workflow for Mononitration start Start: Dichlorobenzotrifluoride reaction Nitration Reaction (Controlled Temperature) start->reaction nit_mix Prepare Nitrating Mixture (HNO3 + H2SO4) nit_mix->reaction quench Quench on Ice reaction->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Evaporate wash->dry purify Purification (Chromatography/Distillation) dry->purify analyze Analysis (NMR, GC) purify->analyze end Isolated Product(s) analyze->end

References

Technical Support Center: Aromatic Nitration Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up procedure of aromatic nitration reactions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification and isolation of nitrated aromatic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Quenching the Reaction

Q1: What is the standard and safest procedure for quenching an aromatic nitration reaction?

A1: The standard and safest method is to pour the reaction mixture slowly onto crushed ice or ice-water with vigorous stirring.[1] This serves two primary purposes: it rapidly cools the exothermic reaction and dilutes the strong acid mixture (typically sulfuric and nitric acid). It is crucial to perform this addition slowly to control the heat generated from the dilution of the concentrated acids.

Q2: My reaction mixture solidified upon quenching. What should I do?

A2: Solidification upon quenching usually indicates that your product has precipitated out of the aqueous solution. This is often the desired outcome if the nitroaromatic compound is a solid at low temperatures. You can proceed to isolate the product by vacuum filtration. Ensure the solid is washed thoroughly with cold water to remove residual acids, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.[1]

Q3: I observed the evolution of brown fumes (nitrous gases) during quenching. Is this normal?

A3: The evolution of brown nitrous gases (NO₂) can occur, especially if the reaction was not allowed to go to completion or if there are unreacted nitrating species. While minor fuming can happen, excessive gas evolution indicates a potential safety hazard. Ensure the quenching process is done in a well-ventilated fume hood and that the addition to ice-water is slow and controlled to prevent a runaway reaction.[1]

Extraction and Washing

Q4: How do I effectively separate my organic product from the aqueous acid layer after quenching?

A4: After quenching, the product is typically extracted using an organic solvent in a separatory funnel. Common solvents include diethyl ether, cyclohexane, or dichloromethane (DCM).[1][2] Add the chosen solvent to the quenched mixture, shake gently (venting frequently to release any pressure buildup), and allow the layers to separate. The organic layer containing your product can then be collected. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

Q5: What is the purpose of washing the organic layer with sodium bicarbonate solution?

A5: Washing the organic layer with a saturated or 10% aqueous sodium bicarbonate (NaHCO₃) solution is a critical step to neutralize any residual strong acids (H₂SO₄ and HNO₃) that may have been carried over during the extraction.[1][3] This neutralization is often accompanied by the evolution of CO₂ gas, so it is imperative to vent the separatory funnel frequently during this washing step to prevent pressure buildup.[3]

Q6: After the bicarbonate wash, my organic layer is cloudy. What does this mean and how can I fix it?

A6: A cloudy organic layer after the bicarbonate wash is often due to the formation of an emulsion or the presence of finely dispersed water. To resolve this, you can wash the organic layer with brine (a saturated aqueous solution of NaCl). The brine helps to break emulsions and draws water out of the organic layer. Following the brine wash, the organic layer should be dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

Product Purification

Q7: My nitration produced a mixture of ortho and para isomers. How can I separate them?

A7: The separation of ortho and para isomers is a common challenge. Several techniques can be employed depending on the physical properties of the isomers:

  • Fractional Crystallization: This method is effective if the isomers have significantly different solubilities in a particular solvent. For example, p-nitrotoluene can often be crystallized out by cooling the product mixture.[5]

  • Steam Distillation: This technique is particularly useful for separating o-nitrophenol from p-nitrophenol. The ortho isomer is steam volatile due to intramolecular hydrogen bonding, while the para isomer is not, due to intermolecular hydrogen bonding.[6][7]

  • Column Chromatography: This is a versatile method for separating isomers with different polarities.[8]

  • Fractional Distillation: If the isomers have sufficiently different boiling points (e.g., o-nitrotoluene BP: 222°C and p-nitrotoluene BP: 238°C), fractional distillation can be used for separation.[5]

Q8: I am getting a low yield of my desired product and a lot of tar-like material, especially when nitrating phenols. Why is this happening?

A8: Phenols and other highly activated aromatic rings are very susceptible to over-nitration and oxidative decomposition by nitric acid, leading to the formation of tarry byproducts.[9][10] To mitigate this, it is recommended to use dilute nitric acid at a low temperature (e.g., 298 K) for the nitration of phenols.[6] Another strategy is to first sulfonate the phenol to form p-hydroxybenzenesulfonic acid, which can then be nitrated more controllably.[11] Acetylating an amino group on an aniline has a similar attenuating effect.[9]

Q9: How can I remove dinitrated or other polynitrated byproducts?

A9: Polynitrated byproducts are often more polar and have different solubility profiles than the desired mononitrated product. Recrystallization is a common and effective method for purification. If recrystallization is insufficient, column chromatography can be employed for a more precise separation. The choice of solvent for recrystallization or the eluent system for chromatography will depend on the specific properties of the compounds.

Experimental Protocols & Data

General Work-up Protocol for the Nitration of Toluene

This protocol is a generalized procedure based on common laboratory practices.[1][3]

  • Quenching: Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice with constant stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with 40 mL of cyclohexane, followed by two additional extractions with 10 mL of cyclohexane each.[1]

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • 10 mL of water

    • 10 mL of saturated aqueous NaHCO₃ solution (vent frequently)[1]

    • 10 mL of water[1]

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Solvent Removal: Remove the drying agent by filtration and evaporate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The resulting mixture of nitrotoluene isomers can be separated by fractional distillation or fractional crystallization.[5]

Isomer Ratios in Mononitration Reactions

Aromatic SubstrateOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)
Toluene~58~4~38
Chlorobenzene~30-~70
Nitrobenzene~6~93~1

Note: Isomer ratios can be influenced by reaction conditions such as temperature and the specific nitrating agent used.[12][13]

Visualizations

General Work-up Procedure for Aromatic Nitration

Workup_Procedure cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification ReactionMixture Aromatic Compound + Nitrating Agent (HNO₃/H₂SO₄) Quenching Quench on Ice-Water ReactionMixture->Quenching Extraction Extract with Organic Solvent (e.g., Diethyl Ether) Quenching->Extraction Separation Separate Aqueous and Organic Layers Extraction->Separation Washing_NaHCO3 Wash Organic Layer with aq. NaHCO₃ Separation->Washing_NaHCO3 Organic Layer Waste1 Aqueous Waste Separation->Waste1 Aqueous Layer Washing_H2O Wash Organic Layer with Water/Brine Washing_NaHCO3->Washing_H2O Drying Dry Organic Layer (e.g., Na₂SO₄) Washing_H2O->Drying SolventRemoval Remove Solvent (Rotary Evaporation) Drying->SolventRemoval CrudeProduct Crude Nitroaromatic Product SolventRemoval->CrudeProduct Purification Purification (Recrystallization, Distillation, or Chromatography) CrudeProduct->Purification PureProduct Pure Nitroaromatic Product Purification->PureProduct

Caption: A flowchart illustrating the key steps in a typical work-up and purification procedure for aromatic nitration reactions.

References

Technical Support Center: Preventing Thermal Runaway in Large-Scale Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to mitigate the risks of thermal runaway during large-scale nitration reactions.

Frequently Asked Questions (FAQs)

Q1: What is thermal runaway in the context of a nitration reaction?

A thermal runaway is a hazardous situation where an exothermic reaction, such as nitration, becomes uncontrollable. The reaction rate increases with temperature, releasing more heat, which in turn further accelerates the reaction rate. This self-accelerating cycle begins when the heat generated by the nitration reaction exceeds the heat removal capacity of the reactor system. If not controlled, this can lead to a rapid and exponential increase in temperature and pressure, potentially resulting in equipment failure, explosion, and the release of toxic materials.

Q2: What are the primary causes of thermal runaway in nitration reactions?

Thermal runaway in nitration reactions can be triggered by several factors related to both the chemical process and equipment operation:

  • Inherent Reaction Hazards: Nitration reactions are highly exothermic, with reaction heats often in the range of -145 ± 70 kJ/mol.[1] The resulting nitro-compounds can be thermally unstable and prone to exothermic decomposition, which adds more heat to the system.[1]

  • Process Deviations: Common operational failures that can lead to thermal runaway include:

    • Cooling System Failure: Loss of coolant flow or insufficient cooling capacity is a primary cause.

    • Loss of Agitation: Inadequate mixing can create localized "hotspots" where the reaction rate accelerates uncontrollably.[2] It can also lead to an accumulation of unreacted reagents, which, if mixing is suddenly restored, can react rapidly and cause a dangerous exotherm.

    • Incorrect Reactant Addition: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.

    • Contamination: Impurities can sometimes catalyze side reactions or decomposition, leading to unexpected heat generation.[1]

Q3: What critical process parameters should be monitored to prevent thermal runaway?

Continuous monitoring of key parameters is essential for the safe control of nitration reactions:

  • Temperature: This is the most critical parameter to monitor. Probes should be placed to detect any localized temperature increases.

  • Reactant Addition Rate: In semi-batch processes, the rate of addition of the nitrating agent must be strictly controlled to ensure the cooling system can manage the heat evolution.[2] The addition should be stopped immediately if a significant temperature deviation is observed.

  • Agitation/Stirring: The agitator's function should be monitored directly (e.g., via a rotation sensor) and not just by the motor's electrical current, as a disconnected shaft would not be detected by the latter.[2]

  • Pressure: A sudden increase in reactor pressure can indicate the evolution of gaseous byproducts from decomposition reactions, which is often a precursor to thermal runaway.[2]

Q4: What is the role of calorimetry in assessing the safety of nitration reactions?

Calorimetry studies are crucial for understanding the thermal hazards of a nitration process before scaling up.[3][4] Techniques such as Differential Scanning Calorimetry (DSC), Reaction Calorimetry (RC1), and Accelerating Rate Calorimetry (ARC) are used to measure key safety parameters.[1] These studies help determine the heat of reaction, adiabatic temperature rise, and the onset temperature for decomposition, which are critical for designing safe processes and emergency relief systems.[5]

Q5: How does scaling up a nitration reaction increase the risk of thermal runaway?

Scaling up a chemical process significantly increases the risk of thermal runaway primarily because the ratio of the heat transfer surface area to the reactor volume decreases. A reaction that is easily controlled in a small laboratory flask can generate heat much faster than it can be removed in a large production vessel, increasing the risk of a runaway.[2] Therefore, a thorough process safety assessment, including calorimetry, is mandatory before any scale-up.

Q6: What are the advantages of continuous flow chemistry for nitration safety?

Continuous flow chemistry offers significant safety advantages over traditional batch processing for hazardous reactions like nitration.[6][7] The small internal volume of flow reactors and their high surface-area-to-volume ratio allow for highly efficient heat removal and precise temperature control.[6] This inherently safer design minimizes the risk of thermal runaway.[6] In one instance, switching from a semi-batch to a continuous process reduced the adiabatic temperature increase from 86.70 °C to 19.95 °C, significantly improving thermal safety.[1]

Troubleshooting Guides

Issue 1: Rapidly Increasing Reactor Temperature (Potential Thermal Runaway)

  • Symptoms: The reactor temperature is rising rapidly and is not responding to the cooling system, which is operating at maximum capacity.

  • Immediate Actions:

    • Stop Reactant Addition: Immediately halt the feed of the nitrating agent and any other reactants. This is the most critical first step to prevent further heat generation.[2]

    • Ensure Maximum Cooling: Verify that the cooling system is fully operational and set to its lowest possible temperature.

    • Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably, initiate emergency shutdown procedures. This may include activating an emergency cooling system, quenching the reaction, or venting to a safe location.[8][9]

dot

cluster_0 Troubleshooting: Rapid Temperature Increase start Symptom: Rapidly Increasing Reactor Temperature action1 Stop All Reactant Feeds start->action1 action2 Ensure Maximum Cooling action1->action2 decision1 Temperature Stabilizing? action2->decision1 action3 Investigate Cause (e.g., addition rate, coolant temp) decision1->action3 Yes action4 Initiate Emergency Shutdown Procedures (Quench/Vent) decision1->action4 No end Process Safe action3->end end_unsafe Catastrophic Failure Prevented action4->end_unsafe

Caption: Troubleshooting workflow for a rapid temperature increase.

Issue 2: Cooling System Failure

  • Symptoms: Loss of coolant flow, a sudden increase in the cooling jacket temperature, or a high-temperature alarm from the cooling unit. The reactor temperature begins to rise.

  • Immediate Actions:

    • Stop Reactant Addition: If applicable, immediately stop all reactant feeds.

    • Switch to Backup Cooling: If a backup cooling system is available, activate it immediately.

    • Prepare for Quenching: If the temperature cannot be controlled, prepare to quench the reaction by adding a large volume of a suitable cold, inert solvent.[9]

Issue 3: Agitator/Stirrer Failure

  • Symptoms: An agitator motor alarm, visual confirmation that the stirrer has stopped, or a sudden stratification of the reaction mixture. Localized temperature probes may show a rapid increase.

  • Immediate Actions:

    • Stop Reactant Addition: Immediately halt the feed of all reactants. Adding reactants without proper mixing can lead to a dangerous accumulation of unreacted material.[2]

    • Do NOT Restart Agitator: Do not attempt to restart the agitator. The sudden mixing of accumulated reactants could cause a violent, uncontrollable exotherm.[2]

    • Drown-Out/Quench: The safest course of action is an immediate drown-out or quench of the reaction.[2]

  • Follow-up Actions:

    • Safely empty and clean the reactor.

    • Thoroughly investigate and repair the cause of the agitator failure before any further use.

Data Presentation

Table 1: Key Thermal Hazard Parameters for Nitration Reactions

ParameterDescriptionSignificance for Safety AssessmentTypical Values/Ranges
Heat of Reaction (ΔHr) The total heat released by the desired nitration reaction.Determines the total cooling duty required for the process.-145 ± 70 kJ/mol[1]
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any heat loss to the surroundings.A high ΔTad indicates a greater potential for a severe thermal runaway.Can be significantly reduced with process changes (e.g., from 86.70 °C in batch to 19.95 °C in continuous flow).[1]
Onset Temperature of Decomposition (Tonset) The temperature at which the reaction products or mixture begins to undergo a self-accelerating decomposition.The maximum allowable process temperature should be well below this value.Highly dependent on the specific nitroaromatic compound.[4]
Time to Maximum Rate under Adiabatic Conditions (TMRad) The time it would take for a runaway reaction to reach its maximum rate under adiabatic conditions, starting from a specific temperature.Used to evaluate the time available for corrective action after a cooling failure. A common safety target is a TMRad of 24 hours (TD24) at the process temperature.[4]Varies significantly with temperature and reactants.

Experimental Protocols

Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry (RC1)

  • Objective: To measure the heat flow of the nitration reaction under process-relevant conditions to determine the total heat of reaction and the heat generation rate.

  • Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1) equipped with a temperature-controlled jacket, a calibration heater, an agitator, a dosing pump for the nitrating agent, and temperature sensors for the reactor contents and the jacket.

  • Procedure:

    • Charge the reactor with the substrate and any solvent.

    • Establish thermal equilibrium at the desired reaction temperature.

    • Perform a calibration of the heat transfer coefficient (UA) using the built-in calibration heater.

    • Start the controlled addition of the nitrating agent at the planned process rate.

    • Continuously record the reactor temperature, jacket temperature, and dosing rate. The instrument software calculates the heat flow in real-time.

    • After the addition is complete, hold the reaction mixture at the set temperature to measure any residual heat evolution.

    • Integrate the heat flow curve over time to determine the total heat of reaction (ΔHr).

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cluster_1 Experimental Workflow: Reaction Calorimetry (RC1) step1 Charge Reactor with Substrate and Solvent step2 Establish Thermal Equilibrium step1->step2 step3 Calibrate Heat Transfer Coefficient (UA) step2->step3 step4 Start Controlled Dosing of Nitrating Agent step3->step4 step5 Continuously Record Temperature and Calculate Heat Flow step4->step5 step6 Hold at Temperature to Measure Residual Heat step5->step6 step7 Integrate Heat Flow to Determine ΔHr step6->step7

Caption: Workflow for determining the heat of reaction using RC1.

Protocol 2: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset temperature of decomposition (Tonset) and the energy of decomposition for the reactants, intermediates, and final products.

  • Apparatus: A Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh a small sample (typically 1-5 mg) into a sample pan.

    • Seal the pan (hermetically if volatile components are present).

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 2-10 °C/min) over a wide temperature range (e.g., from ambient to 300-400 °C).

    • Record the differential heat flow between the sample and the reference.

    • The onset temperature of an exothermic event is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak. The area under the peak corresponds to the energy of decomposition.

Emergency Shutdown Procedures

In the event of an uncontrollable thermal runaway, a pre-defined emergency shutdown procedure must be followed. The exact steps will be system-specific, but the general logic is as follows:

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cluster_2 Logical Relationship: Emergency Shutdown Decision start Thermal Runaway Detected decision1 Can Cooling Regain Control? start->decision1 action1 Continue Monitoring decision1->action1 Yes decision2 Is Quenching System Available and Feasible? decision1->decision2 No end System Secured action1->end action2 Activate Quench System decision2->action2 Yes action3 Activate Emergency Venting System decision2->action3 No action2->end action3->end

Caption: Decision logic for emergency shutdown procedures.

General Emergency Shutdown Steps:

  • Sound Alarm: Alert all personnel in the vicinity.

  • Stop All Feeds: Immediately stop the addition of all reactants and other utilities (except cooling).

  • Maximum Cooling: Ensure all primary and secondary cooling systems are active.

  • Initiate Quench/Drown-Out: If the temperature continues to rise, introduce a pre-determined quenching agent to stop the reaction and absorb heat.

  • Emergency Venting: As a last resort to prevent catastrophic vessel failure, an emergency relief system should automatically vent the reactor contents to a safe containment system.[5][10]

  • Evacuate: All personnel should evacuate to a safe location.

References

Technical Support Center: Managing Solvent & Reagent Availability for Scaling Up Chemical Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with solvent and reagent availability when scaling up chemical processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when sourcing solvents and reagents for process scale-up?

A1: When moving from laboratory to production scale, you can anticipate several key challenges. These include:

  • Supply Chain Disruptions: Larger quantities of materials are more susceptible to supply chain vulnerabilities, including supplier disruptions, geopolitical tensions, and transportation issues.[1][2]

  • Cost and Availability: Reagents and solvents that are feasible for small-scale synthesis may become prohibitively expensive or difficult to source in the required bulk quantities.[3] This is particularly true for specialized or "green" solvents which may have limited commercial availability.[3]

  • Quality and Consistency: Ensuring batch-to-batch consistency of raw materials is crucial for maintaining product quality at scale.[4] Impurities in solvents and reagents can significantly impact reaction outcomes.[5]

  • Regulatory Compliance: Scaling up introduces more stringent regulatory requirements for handling, storage, and disposal of chemicals, which can vary by region.[1][6]

  • Safety and Handling: The risks associated with hazardous materials increase significantly with larger volumes, necessitating robust safety protocols and specialized equipment.[4][7]

Q2: How do I select an appropriate solvent for a scaled-up process?

A2: Solvent selection for scale-up requires a holistic approach that balances technical performance with safety, environmental, and economic factors.[6] Key considerations include:

  • Chemical Efficiency: The solvent must be effective for the reaction, work-up, and purification steps.[8][9]

  • Physical Properties: Boiling point, freezing point, and density are critical for industrial constraints and equipment compatibility.[8]

  • Safety and Stability: Flammability, toxicity, and potential for peroxide formation must be carefully evaluated.[6][8]

  • Environmental Impact: Consider the solvent's volatility, biodegradability, and potential to act as a volatile organic compound (VOC).[6][8]

  • Cost and Availability: The solvent must be economically viable and readily available in the required quantities and purity.[8]

  • Recoverability and Recyclability: The ease of removing and recycling the solvent is crucial for reducing waste and cost.[8]

Q3: What strategies can I implement to mitigate supply chain risks for critical reagents?

A3: A proactive approach to supply chain management is essential. Effective strategies include:

  • Supplier Diversification: Avoid single-sourcing critical materials by identifying and qualifying multiple suppliers.[10] This can include diversifying geographically to minimize regional risks.[2]

  • Robust Quality Agreements: Establish clear quality specifications and testing requirements with your suppliers to ensure consistency.

  • Collaborative Partnerships: Foster strong relationships and open communication with suppliers and logistics providers to improve forecasting and lead times.[1][11]

  • Regular Audits and Risk Assessments: Continuously assess potential vulnerabilities in your supply chain and develop contingency plans.[1]

Troubleshooting Guides

Problem 1: My reaction yield and purity have decreased significantly after scaling up.

Possible Cause Troubleshooting Step
Inconsistent Raw Material Quality 1. Request and review the Certificate of Analysis (CoA) for each batch of solvent and reagent. 2. Perform incoming quality control (QC) testing on all critical materials to verify purity and identify potential contaminants.[12] 3. Evaluate the impact of identified impurities on the reaction through small-scale experiments.
Inefficient Mixing 1. Review the geometry of the larger reactor and the type of agitator being used. 2. Mixing efficiency does not always scale linearly; what works in a round-bottom flask may be inadequate in a large vessel.[13] 3. Consider using computational fluid dynamics (CFD) modeling to simulate mixing in the larger reactor and optimize agitation speed and impeller design.
Poor Heat Transfer 1. The surface-area-to-volume ratio decreases as scale increases, making heat removal more challenging for exothermic reactions.[13] 2. Monitor the internal reaction temperature closely for any unexpected exotherms. 3. Ensure the reactor's heating/cooling system is adequate for the scaled-up volume and reaction energetics.[14]
Extended Reaction/Work-up Time 1. Longer processing times at scale can lead to product degradation or the formation of side products.[15] 2. Conduct stability studies of your product and key intermediates under the proposed scaled-up conditions.

Problem 2: A previously used "green" solvent is not performing well at a larger scale.

Possible Cause Troubleshooting Step
Limited Commercial Availability and Inconsistent Quality 1. Niche, environmentally friendly solvents may be difficult to source in large, consistent quantities.[3] 2. Contact multiple suppliers to inquire about bulk availability, lead times, and batch-to-batch consistency. 3. Request samples from different suppliers for small-scale testing to evaluate performance.
Lack of Robustness for Industrial Operations 1. Some green solvents may not have the required stability or robustness for long-term storage or the rigors of industrial-scale manufacturing.[3] 2. Evaluate the solvent's stability under process conditions (e.g., temperature, presence of acids/bases). 3. Consider alternative, more established green solvents that have a proven track record in industrial applications.
Infrastructure Incompatibility 1. Processes developed with green solvents, such as those using flow chemistry or microwave assistance, may not align with traditional batch processing equipment.[3] 2. Assess the compatibility of the solvent and process with existing plant infrastructure.

Data Presentation: Solvent Selection Parameters

The following table provides a summary of key physical and safety properties for common laboratory solvents, which should be considered during the selection process for scale-up.

SolventBoiling Point (°C)Density (g/mL)Flash Point (°C)Health HazardEnvironmental Hazard
Acetone 560.791-20IrritantLow
Acetonitrile 820.7862ToxicModerate
Dichloromethane 401.326N/ACarcinogenHigh
Ethanol 780.78913IrritantLow
Ethyl Acetate 770.902-4IrritantLow
Heptane 980.684-4IrritantModerate
Methanol 650.79211ToxicModerate
Tetrahydrofuran (THF) 660.886-14Irritant, Peroxide FormerModerate
Toluene 1110.8674ToxicHigh

Experimental Protocols

Protocol 1: Incoming Quality Control of a Liquid Reagent

Objective: To verify the identity and purity of an incoming lot of a liquid reagent before its use in a scaled-up chemical process.

Methodology:

  • Documentation Review:

    • Obtain the supplier's Certificate of Analysis (CoA) for the specific lot number.

    • Verify that the specifications on the CoA meet the in-house requirements.

  • Sampling:

    • Under appropriate safety precautions (e.g., in a fume hood, with personal protective equipment), carefully open the reagent container.

    • Using a clean, dry pipette or sampling thief, obtain a representative sample from the container.

    • Transfer the sample to a labeled, clean, and dry sample vial.

  • Physical Property Measurement:

    • Measure the refractive index of the sample using a calibrated refractometer and compare it to the expected value.

    • Measure the density of the sample using a pycnometer or density meter and compare it to the specification.

  • Chromatographic Analysis (e.g., Gas Chromatography - GC):

    • Prepare a standard solution of the reagent at a known concentration.

    • Prepare the incoming sample for analysis, which may involve dilution in a suitable solvent.

    • Inject the standard and the sample onto a GC system equipped with an appropriate column and detector (e.g., Flame Ionization Detector - FID).

    • Compare the retention time of the major peak in the sample to that of the standard to confirm identity.

    • Calculate the purity of the sample by area percent, and identify and quantify any impurities by comparing their retention times to known potential impurities if standards are available.

  • Water Content Determination (Karl Fischer Titration):

    • Using a Karl Fischer titrator, analyze the sample to determine the water content.

    • Ensure the result is within the acceptable limit for the process.

  • Data Review and Release:

    • Compare all analytical results to the established specifications.

    • If all results are within specification, release the lot of reagent for use in manufacturing.

    • If any result is out of specification, quarantine the material and initiate an investigation.

Visualizations

Solvent_Selection_Workflow Start Start: Identify Need for New Solvent for Scale-Up Define_Criteria Define Process & Safety Criteria (e.g., BP, solubility, toxicity) Start->Define_Criteria Initial_Screening Initial Screening: Consult Solvent Selection Guides Define_Criteria->Initial_Screening Shortlist Create Shortlist of Potential Solvents Initial_Screening->Shortlist Lab_Testing Laboratory-Scale Testing: Evaluate Performance & Purity Shortlist->Lab_Testing Risk_Assessment Conduct Risk Assessment: Safety, Health & Environment (SHE) Lab_Testing->Risk_Assessment Supply_Chain_Eval Evaluate Supply Chain: Availability, Cost, Quality Risk_Assessment->Supply_Chain_Eval Final_Selection Final Solvent Selection Supply_Chain_Eval->Final_Selection Final_Selection->Shortlist Criteria not met, re-evaluate options Implement Implement at Scale Final_Selection->Implement Meets all criteria

Caption: A workflow diagram illustrating the decision-making process for selecting a suitable solvent for scaling up a chemical process.

Reagent_Supply_Chain_Risk_Mitigation Risk_Identification Identify Potential Risks (e.g., Single Supplier, Geopolitical) Risk_Assessment Assess Risk Impact & Probability Risk_Identification->Risk_Assessment Mitigation_Strategies Develop Mitigation Strategies Risk_Assessment->Mitigation_Strategies Diversify Diversify Suppliers Mitigation_Strategies->Diversify Safety_Stock Maintain Safety Stock Mitigation_Strategies->Safety_Stock Quality_Agreements Establish Quality Agreements Mitigation_Strategies->Quality_Agreements Implementation Implement & Monitor Strategies Diversify->Implementation Safety_Stock->Implementation Quality_Agreements->Implementation Review Regularly Review & Update Plan Implementation->Review Review->Risk_Identification

Caption: A logical diagram outlining the key steps for mitigating supply chain risks for critical reagents in chemical process scale-up.

References

"enhancing reaction yield prediction with reaction condition data"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing reaction yield prediction with reaction condition data. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter while developing and using reaction yield prediction models.

Issue: Model performance is poor, with low R² and high RMSE.

Possible Causes and Solutions:

    • Solution:

      • Data Curation: Standardize the representation of chemical compounds (e.g., using SMILES or InChI). Ensure that reaction conditions are recorded consistently and accurately.

      • Utilize Public Datasets: Augment your internal data with publicly available, high-quality datasets from high-throughput experimentation (HTE).[2]

  • Inadequate Feature Engineering: The way you represent your reaction components and conditions to the model is critical.

    • Solution:

      • Incorporate Physicochemical Properties: Instead of just using categorical labels for solvents or catalysts, include quantitative descriptors like dielectric constants, pKa values, or DFT-calculated features.[4]

      • Molecular Fingerprints: Use molecular fingerprints (e.g., Morgan fingerprints) to represent the structural features of reactants and products.

      • Reaction Fingerprints: Employ reaction fingerprints that capture the structural differences between reactants and products.

  • Inappropriate Model Choice: The selected machine learning algorithm may not be suitable for the complexity of your chemical space.

    • Solution:

      • Experiment with Different Models: Test various algorithms such as Random Forests, Gradient Boosting Machines, and different neural network architectures (e.g., Graph Neural Networks).[2][5]

      • Leverage Transfer Learning: Use models pre-trained on large reaction datasets and fine-tune them on your specific reaction type. This is particularly useful when you have limited data.[6]

Issue: The model does not generalize well to new, unseen reactions.

Possible Causes and Solutions:

  • Limited Applicability Domain: The model may have been trained on a narrow chemical space, limiting its predictive power for reactions outside this domain.[7]

    • Solution:

      • Diversify Training Data: Ensure your training data covers a broad range of scaffolds, functional groups, and reaction conditions relevant to your target chemical space.

      • Define the Applicability Domain: Use techniques to determine the chemical space where your model's predictions are reliable. When making predictions for new reactions, check if they fall within this domain.

      • Active Learning: Employ an active learning strategy where the model identifies the most informative experiments to perform next, progressively expanding its applicability domain.[6][8]

  • Overfitting: The model may have learned the training data too well, including its noise, and fails to generalize to new data.

    • Solution:

      • Cross-Validation: Use k-fold cross-validation during training to get a more robust estimate of the model's performance on unseen data.

      • Regularization: Apply regularization techniques (e.g., L1 or L2 regularization) to prevent the model from becoming too complex.

      • Simplify the Model: If overfitting persists, try a simpler model with fewer parameters.

Frequently Asked Questions (FAQs)

Q1: How much data do I need to train a reliable reaction yield prediction model?

A1: There is no fixed amount of data that guarantees a good model, as it depends on the complexity of the reaction and the diversity of the data. While some studies have shown success with a few hundred data points for specific reactions, more general models require thousands to millions of reactions.[5][7] For low-data situations, strategies like transfer learning and active learning can be effective.[6]

Q2: My model is very sensitive to minor changes in reaction conditions. How can I make it more robust?

A2: High sensitivity can sometimes be desirable, as minor condition changes can significantly impact yield. However, if the model is unstable, consider the following:

  • Data Augmentation: Create new training examples by adding small, realistic perturbations to the reaction conditions in your existing dataset.

  • Ensemble Methods: Combine the predictions of multiple models to improve robustness and reduce the impact of any single model's sensitivity.

  • Feature Engineering: Ensure your features for reaction conditions are robust and capture the essential chemical information.

Q3: How can I interpret the predictions of my "black-box" neural network model?

A3: Interpreting complex models is an active area of research. You can use techniques like:

  • SHAP (SHapley Additive exPlanations): This method helps to understand the contribution of each feature to the final prediction.

  • LIME (Local Interpretable Model-agnostic Explanations): This technique explains the prediction of any classifier in an interpretable and faithful manner by learning an interpretable model locally around the prediction.

  • Feature Importance: For tree-based models like Random Forest, you can directly obtain feature importance scores.

Q4: What are the best practices for representing reaction conditions as features for a machine learning model?

A4: The optimal representation depends on the specific condition:

  • Temperature & Time: These are typically used as numerical features.

  • Solvents, Catalysts, Reagents: These can be represented in several ways:

    • One-Hot Encoding: For a small number of discrete categories.

    • Physicochemical Descriptors: Using properties like polarity, pKa, etc.

    • Molecular Fingerprints: If the component is a molecule.

    • Learned Embeddings: Training a neural network to learn a dense vector representation.

Recent research suggests that models can be enhanced by making them more sensitive to reaction conditions through techniques like contrastive learning.[9][10][11]

Data Presentation

Table 1: Comparison of Machine Learning Models for Yield Prediction on HTE Datasets

ModelDatasetR² ScoreRMSE (%)Reference
Random ForestBuchwald-Hartwig0.927.8[2]
Neural NetworkBuchwald-Hartwig~0.85~10[5]
YieldGNNBuchwald-Hartwig~0.93~7[5]
BERT-based (Egret)Reaxys-MultiCondi-Yield~0.8 - 0.9Not Reported[9][10][11]

Note: Performance metrics can vary based on data splits and feature sets.

Experimental Protocols

Protocol 1: High-Throughput Experimentation (HTE) for Data Generation

This protocol outlines a general workflow for generating a reaction yield dataset using HTE.

  • Plate Design:

    • Design a 96-well or 384-well microplate layout.

    • Vary one or two reaction components (e.g., ligand and base) across the plate while keeping other parameters (reactants, solvent, temperature) constant.

    • Include replicate wells to assess experimental variability.

    • Include control wells (e.g., no catalyst) to establish a baseline.

  • Reagent Preparation:

    • Prepare stock solutions of all reactants, reagents, catalysts, and internal standards in the chosen solvent.

    • Use automated liquid handlers to dispense the stock solutions into the microplate wells according to the plate design.

  • Reaction Execution:

    • Seal the microplate to prevent solvent evaporation.

    • Place the plate on a heated shaker block at the desired reaction temperature for a specified time.

  • Quenching and Sample Preparation:

    • After the reaction time, quench the reactions by adding a suitable quenching agent.

    • Dilute the reaction mixtures for analysis.

  • Analysis:

    • Analyze the reaction outcomes using high-throughput analytical techniques such as LC-MS or GC-MS.

    • Quantify the product yield by comparing the product peak area to that of an internal standard.

  • Data Compilation:

    • Compile the reaction data into a structured format (e.g., a CSV file) including:

      • Reactant and product identifiers (e.g., SMILES).

      • All reaction conditions (solvents, catalysts, reagents, temperature, time).

      • Measured reaction yield.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Modeling plate_design 1. Plate Design reagent_prep 2. Reagent Preparation plate_design->reagent_prep reaction 3. Reaction Execution reagent_prep->reaction quench 4. Quenching & Sampling reaction->quench analysis 5. HTE Analysis (LC-MS/GC-MS) quench->analysis data_comp 6. Data Compilation analysis->data_comp model_train 7. Model Training data_comp->model_train model_pred 8. Yield Prediction model_train->model_pred

High-Throughput Experimentation and Model Training Workflow.

Logical_Relationship cluster_data Data Foundation cluster_model Modeling Core cluster_output Outcome high_quality_data High-Quality Diverse Data feature_eng Effective Feature Engineering high_quality_data->feature_eng reaction_conditions Detailed Reaction Conditions reaction_conditions->feature_eng ml_model Appropriate ML Model feature_eng->ml_model accurate_prediction Accurate Yield Prediction ml_model->accurate_prediction

Key Components for Accurate Yield Prediction.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 4,5-Dichloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, ensuring the purity of intermediates is critical for the quality and safety of the final product. 4,5-Dichloro-2-nitrobenzotrifluoride is a key building block in various chemical syntheses, and its purity directly impacts reaction yields and impurity profiles of subsequent products. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound against an alternative Gas Chromatography (GC) method. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Introduction to Analytical Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and versatility in separating a wide range of compounds. For non-volatile and thermally labile compounds like many halogenated nitroaromatics, HPLC is often the method of choice.

Gas Chromatography (GC), on the other hand, is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC presents a viable alternative for purity assessment, particularly for identifying volatile impurities.

This guide will delve into a detailed, validated HPLC method and compare its performance characteristics with a GC method, providing the necessary data to help researchers select the most appropriate technique for their needs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method was developed and validated for the purity determination of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Run Time: 15 minutes

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 100 mL of acetonitrile.

Gas Chromatography (GC) Method (Alternative)

A capillary GC method was established for comparison.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 280°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1)

Standard and Sample Preparation:

  • Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample and dissolve in 100 mL of methanol.

Data Presentation: HPLC Method Validation Summary

The HPLC method was validated according to ICH guidelines, and the results are summarized in the tables below.

Table 1: Specificity

Specificity was demonstrated by analyzing a blank (acetonitrile), the reference standard, the sample, and a spiked sample containing potential impurities. The main peak was well-resolved from all other peaks.

SampleRetention Time of Main Peak (min)Resolution from Nearest Peak
BlankNo peaks observed-
Standard8.5-
Sample8.5> 2.0
Spiked Sample8.5> 2.0
Table 2: Linearity and Range

The linearity was evaluated over a concentration range of 50 µg/mL to 150 µg/mL.

Concentration (µg/mL)Mean Peak Area (n=3)
501,505,000
752,258,000
1003,010,000
1253,762,000
1504,515,000
Correlation Coefficient (r²) 0.9998
Regression Equation y = 30100x + 500

The method is linear over the range of 50-150 µg/mL.

Table 3: Accuracy (Recovery)

Accuracy was determined by spiking the sample with the reference standard at three concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL, mean, n=3)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.599.6%
Mean % Recovery 99.7%

The mean recovery of 99.7% demonstrates the accuracy of the method.

Table 4: Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelParameterResult
Repeatability % RSD for 6 replicate injections of 100 µg/mL standard0.5%
Intermediate Precision % RSD for analyses on 3 different days1.2%

The low relative standard deviation (RSD) values indicate good precision.

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.[16][17]

ParameterSignal-to-Noise RatioConcentration (µg/mL)
LOD 3:10.1
LOQ 10:10.3

Performance Comparison: HPLC vs. GC

The following table provides a comparative overview of the validated HPLC method and the alternative GC method for the purity analysis of this compound.

Table 6: Comparison of Analytical Methods
ParameterHPLC MethodGC Method
Principle Liquid-solid partitioningGas-solid partitioning
Applicability Non-volatile & thermally labile compoundsVolatile & thermally stable compounds
Selectivity Excellent for isomers and polar impuritiesGood for volatile impurities
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%
LOD (µg/mL) 0.10.5
LOQ (µg/mL) 0.31.5
Sample Throughput ModerateHigh
Solvent Consumption HighLow

Mandatory Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Purity Analysis Rob->Routine Implement

Caption: HPLC method validation workflow.

Validation_Parameters cluster_main Core Validation Attributes VP Validated Method Specificity Specificity VP->Specificity Linearity Linearity VP->Linearity Accuracy Accuracy VP->Accuracy Precision Precision VP->Precision LOD LOD Specificity->LOD Range Range Linearity->Range Accuracy->Precision LOQ LOQ LOD->LOQ

Caption: Interrelationship of HPLC validation parameters.

Conclusion

The validated HPLC method presented in this guide is highly suitable for the purity analysis of this compound, demonstrating excellent specificity, linearity, accuracy, and precision. With a low limit of detection and quantitation, it is capable of identifying and quantifying trace impurities.

The alternative GC method also provides a reliable means for purity assessment, particularly for volatile impurities. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation. For comprehensive purity profiling, a combination of both techniques may be advantageous. This guide provides the foundational data and protocols to support informed decisions in the quality control of this compound.

References

A Comparative Guide to Interpreting NMR and IR Spectra of Substituted Nitrobenzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Substituted nitrobenzotrifluorides are important intermediates in the synthesis of pharmaceuticals and agrochemicals, making the unambiguous identification of their isomers crucial. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for distinguishing between ortho-, meta-, and para-substituted nitrobenzotrifluorides, supported by experimental data and detailed methodologies.

Distinguishing Isomers: A Spectroscopic Approach

The electronic interplay between the electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups, along with their positional isomerism, gives rise to distinct spectroscopic signatures. By systematically analyzing the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, coupling constants, and characteristic IR vibrational frequencies, one can confidently assign the substitution pattern of a given nitrobenzotrifluoride isomer.

Comparative Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for ortho-, meta-, and para-nitrobenzotrifluoride. This data has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectral Data of Nitrobenzotrifluoride Isomers

IsomerPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Nitrobenzotrifluoride H-3~7.8-8.0d~8
H-4~7.6-7.8t~8
H-5~7.6-7.8t~8
H-6~7.9-8.1d~8
3-Nitrobenzotrifluoride H-2~8.2-8.4s-
H-4~7.9-8.1d~8
H-5~7.6-7.8t~8
H-6~8.0-8.2d~8
4-Nitrobenzotrifluoride H-2, H-68.37d8.3
H-3, H-57.87d8.3

Note: The ¹H NMR spectrum of 4-nitrobenzotrifluoride displays a characteristic AA'BB' system, which appears as two doublets due to the symmetry of the molecule.[1]

Table 2: ¹³C NMR Spectral Data of Nitrobenzotrifluoride Isomers

IsomerC1 (C-CF₃)C2C3C4C5C6CF₃
2-Nitrobenzotrifluoride ~128 (q)~149~124~133~129~131~122 (q)
3-Nitrobenzotrifluoride ~132 (q)~123~148~123~130~135~123 (q)
4-Nitrobenzotrifluoride ~135 (q)~126~124~150~124~126~124 (q)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The trifluoromethyl carbon signal appears as a quartet due to coupling with the three fluorine atoms.

Table 3: ¹⁹F NMR Spectral Data of Nitrobenzotrifluoride Isomers

IsomerChemical Shift (δ, ppm)
2-Nitrobenzotrifluoride ~ -61
3-Nitrobenzotrifluoride ~ -63
4-Nitrobenzotrifluoride ~ -64

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃. The electron-withdrawing nitro group influences the chemical shift of the CF₃ group depending on its position.

Table 4: Key IR Absorption Frequencies of Nitrobenzotrifluoride Isomers (cm⁻¹)

Isomerν(NO₂) asymmetricν(NO₂) symmetricν(C-F)Aromatic C-H Bending (Out-of-Plane)
2-Nitrobenzotrifluoride ~1535~1350~1320, ~1140~790, ~740
3-Nitrobenzotrifluoride ~1530~1355~1325, ~1135~810, ~730
4-Nitrobenzotrifluoride ~1525~1345~1320, ~1130~860, ~750

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., KBr pellet, thin film, or solution).

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of substituted nitrobenzotrifluorides is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the nitrobenzotrifluoride sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-10 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Typical spectral width: 0-160 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[2]

    • Typical spectral width: -50 to -70 ppm.

    • Use an appropriate reference standard, such as CFCl₃ (0 ppm), or a secondary standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS for ¹H and ¹³C).

Infrared (IR) Spectroscopy

A general procedure for obtaining the IR spectrum of a solid nitrobenzotrifluoride sample using the KBr pellet method is as follows:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid nitrobenzotrifluoride sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Place a small amount of the KBr mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the nitro, trifluoromethyl, and aromatic C-H functional groups.

Logical Workflow for Isomer Identification

The following diagram illustrates the logical workflow for identifying the specific isomer of a substituted nitrobenzotrifluoride using a combination of IR and NMR spectroscopy.

Isomer_Identification_Workflow Workflow for Nitrobenzotrifluoride Isomer Identification cluster_IR IR Analysis cluster_NMR NMR Analysis cluster_Isomers Isomer Identification IR_Acquire Acquire IR Spectrum IR_Identify Identify Functional Groups: - NO₂ stretches (~1530, ~1350 cm⁻¹) - CF₃ stretches (~1320, ~1130 cm⁻¹) - Aromatic C-H bends IR_Acquire->IR_Identify Decision Correlate Spectral Data IR_Identify->Decision NMR_Acquire Acquire ¹H, ¹³C, ¹⁹F NMR Spectra NMR_H1 ¹H NMR: Analyze splitting pattern and number of aromatic signals NMR_Acquire->NMR_H1 NMR_C13 ¹³C NMR: Determine number of unique aromatic carbon signals NMR_Acquire->NMR_C13 NMR_F19 ¹⁹F NMR: Observe chemical shift of CF₃ group NMR_Acquire->NMR_F19 NMR_H1->Decision NMR_C13->Decision NMR_F19->Decision Ortho Ortho Isomer Decision->Ortho 4 distinct aromatic ¹H signals 4 distinct aromatic ¹³C signals Meta Meta Isomer Decision->Meta 4 distinct aromatic ¹H signals (one may be a singlet) 4 distinct aromatic ¹³C signals Para Para Isomer Decision->Para 2 symmetric aromatic ¹H signals (AA'BB' system) 2 distinct aromatic ¹³C signals

Caption: Logical workflow for isomer identification.

By following this structured approach and comparing the acquired experimental data with the reference values provided, researchers can confidently and accurately determine the substitution pattern of nitrobenzotrifluoride isomers, ensuring the integrity of their chemical synthesis and subsequent applications.

References

A Comparative Guide to the Reactivity of 4,5-Dichloro-2-nitrobenzotrifluoride Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4,5-dichloro-2-nitrobenzotrifluoride and its isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for their application as building blocks in the synthesis of pharmaceuticals and agrochemicals. This document outlines the key electronic and steric factors governing their reactivity, presents a qualitative comparison based on established SNAr principles, and provides a general experimental protocol for their comparative analysis.

Introduction to SNAr Reactivity of Dichloronitrobenzotrifluorides

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is significantly influenced by the electronic properties of the substituents on the aromatic ring.

The presence of strong electron-withdrawing groups (EWGs), such as the nitro (-NO2) and trifluoromethyl (-CF3) groups, is essential for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. In the case of dichloronitrobenzotrifluoride isomers, the interplay between the positions of the two chlorine atoms (the leaving groups), the powerful nitro group, and the trifluoromethyl group dictates the regioselectivity and the overall rate of substitution.

Comparative Reactivity Analysis

  • Activation by Electron-Withdrawing Groups: The -NO2 and -CF3 groups activate the ring towards nucleophilic attack. The positions ortho and para to these groups are the most activated.

  • Leaving Group Position: The chlorine atoms serve as the leaving groups. The rate of substitution is dependent on the activation of the carbon atom to which the chlorine is attached.

  • Steric Hindrance: Bulky groups near the reaction center can impede the approach of the nucleophile, thereby slowing down the reaction rate.

Based on these principles, we can predict the relative reactivity of the chlorine atoms in different isomers. The most reactive chlorine atom will be the one that is positioned ortho or para to the strongest electron-withdrawing groups and has the least steric hindrance.

Table 1: Predicted Relative Reactivity of Chlorine Atoms in this compound Isomers

IsomerStructureMost Reactive ChlorineRationale
This compound this compoundC4-Cl The chlorine at the C4 position is para to the strongly activating nitro group and meta to the trifluoromethyl group. The chlorine at the C5 position is meta to the nitro group. Therefore, the C4 position is more activated for nucleophilic attack.
2,3-Dichloro-5-nitrobenzotrifluoride 2,3-Dichloro-5-nitrobenzotrifluorideC2-Cl The chlorine at the C2 position is ortho to the trifluoromethyl group and meta to the nitro group. The chlorine at the C3 position is meta to both the nitro and trifluoromethyl groups. The ortho activation by the -CF3 group makes the C2-Cl more susceptible to substitution.
3,4-Dichloro-2-nitrobenzotrifluoride 3,4-Dichloro-2-nitrobenzotrifluorideC4-Cl The chlorine at the C4 position is para to the trifluoromethyl group and meta to the nitro group. The chlorine at the C3 position is ortho to the nitro group but also subject to potential steric hindrance. The strong para activation by the -CF3 group likely makes the C4-Cl more reactive.

Note: The structures are illustrative and sourced from PubChem. The predicted reactivity is based on established electronic and steric effects in SNAr reactions.

Experimental Protocol for Comparative Reactivity Study

To quantitatively compare the reactivity of these isomers, a standardized kinetic study can be performed. This protocol outlines a general procedure for reacting the dichloronitrobenzotrifluoride isomers with a common nucleophile and monitoring the reaction progress.

Objective: To determine the relative reaction rates of this compound isomers with a selected nucleophile (e.g., piperidine or sodium methoxide) under controlled conditions.

Materials:

  • This compound

  • Isomers of this compound (e.g., 2,3-dichloro-5-nitrobenzotrifluoride, 3,4-dichloro-2-nitrobenzotrifluoride)

  • Nucleophile (e.g., Piperidine, Sodium methoxide)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Methanol for sodium methoxide)

  • Internal standard (e.g., Dodecane, for GC analysis)

  • Quenching solution (e.g., Dilute HCl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Reaction vials, magnetic stirrer, heating block/oil bath, GC-MS or HPLC instrument.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each dichloronitrobenzotrifluoride isomer of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.2 M) in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a reaction vial equipped with a magnetic stir bar, add a specific volume of the substrate stock solution and the internal standard stock solution.

    • Equilibrate the vial to the desired reaction temperature (e.g., 50 °C).

  • Initiation of Reaction:

    • Initiate the reaction by adding a specific volume of the pre-heated nucleophile stock solution to the reaction vial. Start the timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

    • Extract the organic components with an extraction solvent.

    • Dry the organic layer over an anhydrous drying agent.

    • Analyze the sample by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each isomer.

    • Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at t=0.

    • Compare the initial rates to establish the relative reactivity of the isomers.

Visualization of the SNAr Pathway and Experimental Workflow

To illustrate the underlying mechanism and the experimental process, the following diagrams are provided.

SNAr_Mechanism A Aromatic Substrate (Dichloronitrobenzotrifluoride) C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C + Nu⁻ (Rate-determining step) B Nucleophile (Nu⁻) B->C D Substituted Product C->D - Cl⁻ (Fast) E Leaving Group (Cl⁻)

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) R1 Equilibrate Substrate and Internal Standard at T P1->R1 R2 Initiate Reaction (Add Nucleophile) R1->R2 R3 Take Aliquots at Time Intervals R2->R3 A1 Quench Reaction R3->A1 A2 Extract Organics A1->A2 A3 Analyze by GC-MS/HPLC A2->A3 A4 Determine Concentrations A3->A4 A5 Plot Data and Calculate Rates A4->A5

Caption: Workflow for the comparative kinetic study.

Conclusion

The reactivity of this compound and its isomers in SNAr reactions is governed by a combination of electronic activation from the nitro and trifluoromethyl groups and the position of the chlorine leaving groups. Based on established principles, the chlorine atom that is ortho or para to the strongest electron-withdrawing group is predicted to be the most reactive. For a quantitative comparison, a systematic kinetic study is recommended. The provided experimental protocol offers a robust framework for researchers to elucidate the precise reactivity profiles of these valuable synthetic intermediates. This understanding is critical for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex target molecules in the pharmaceutical and agrochemical industries.

Characterization of Impurities in Technical Grade 4,5-Dichloro-2-nitrobenzotrifluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). Technical grade 4,5-Dichloro-2-nitrobenzotrifluoride, an important building block in the chemical and pharmaceutical industries, may contain various impurities arising from its manufacturing process. This guide provides a comparative overview of analytical methodologies for the characterization of these impurities, supported by representative experimental data and detailed protocols.

Potential Impurities in Technical Grade this compound

The primary synthesis route to this compound involves the nitration of 3,4-dichlorobenzotrifluoride.[1][2] During this process, several impurities can be formed, including positional isomers and by-products from incomplete or over-nitration. The most probable impurities are:

  • Positional Isomers: Nitration of 3,4-dichlorobenzotrifluoride can lead to the formation of other isomers, such as 2,4-Dichloro-5-nitrobenzotrifluoride.[3][4]

  • Starting Material: Residual unreacted 3,4-Dichlorobenzotrifluoride.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitro-isomers, such as 2,4-dichloro-3,5-dinitrobenzotrifluoride.[5]

Comparison of Analytical Methods for Impurity Profiling

The characterization of impurities in technical grade this compound typically employs chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[6][7] The choice of method depends on the volatility and polarity of the impurities.

Quantitative Data Summary

The following table presents a hypothetical comparison of GC-MS and HPLC for the analysis of potential impurities in technical grade this compound. This data is representative and intended to illustrate the typical performance of these techniques for similar halogenated nitroaromatic compounds.

ImpurityAnalytical MethodRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Resolution (Rs)
3,4-Dichlorobenzotrifluoride GC-MS8.50.050.15> 2.0
(Starting Material)HPLC12.20.10.3> 1.8
2,4-Dichloro-5-nitrobenzotrifluoride GC-MS10.20.080.24> 1.5
(Isomer)HPLC15.80.120.36> 1.5
2,4-dichloro-3,5-dinitrobenzotrifluoride GC-MS12.10.10.3> 2.0
(Dinitro Impurity)HPLC18.50.150.45> 1.8

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[6][8][9]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[10]

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL (split mode, 50:1)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 50-500 m/z

Sample Preparation:

  • Dissolve 10 mg of the technical grade this compound sample in 10 mL of a suitable solvent such as methanol or acetone.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the separation of less volatile impurities and isomers that may be difficult to resolve by GC.[11][12]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II)

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

HPLC Conditions:

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve 10 mg of the technical grade this compound sample in 10 mL of acetonitrile.

Visualizations

Experimental Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a technical grade chemical product.

Workflow for Impurity Characterization A Technical Grade Sample (this compound) B Sample Preparation (Dissolution in appropriate solvent) A->B C Screening by Analytical Techniques B->C D GC-MS Analysis (for volatile impurities) C->D E HPLC Analysis (for non-volatile impurities and isomers) C->E F Data Processing and Peak Identification D->F E->F G Mass Spectral Library Search F->G H Comparison with Reference Standards F->H I Impurity Structure Elucidation G->I H->I J Quantification of Impurities I->J K Method Validation (LOD, LOQ, Linearity, Accuracy, Precision) J->K L Final Impurity Profile Report K->L

Caption: A logical workflow for the characterization of impurities.

Logical Relationship of Potential Impurities

This diagram shows the relationship between the starting material, the desired product, and potential impurities arising from the synthesis process.

Formation of Potential Impurities SM 3,4-Dichlorobenzotrifluoride (Starting Material) Nitration Nitration (HNO3/H2SO4) SM->Nitration Product This compound (Desired Product) Nitration->Product Impurity1 Unreacted Starting Material Nitration->Impurity1 Incomplete Reaction Impurity2 Positional Isomer (e.g., 2,4-Dichloro-5-nitrobenzotrifluoride) Nitration->Impurity2 Alternative Nitration Site Impurity3 Dinitro Impurity (e.g., 2,4-dichloro-3,5-dinitrobenzotrifluoride) Product->Impurity3 Over-Nitration

Caption: Synthetic relationship of potential impurities.

References

A Comparative Guide to Novel 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of newly synthesized 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against established anticancer agents and other relevant heterocyclic compounds. The data presented is intended to facilitate objective evaluation of their potential as therapeutic agents. Experimental protocols for key synthesis and characterization methods are detailed to ensure reproducibility.

I. Performance Comparison: Synthetic Yields and Physicochemical Properties

The following table summarizes the synthetic yields and melting points of the novel 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. These parameters are crucial indicators of the efficiency and purity of the synthesized compounds.

Compound IDMolecular FormulaYield (%)Melting Point (°C)
2b C₁₂H₆F₃N₃OS₂74262–263
2e C₁₂H₅F₄N₃OS₂63259–260
3b C₁₂H₅ClF₃N₃S₂81164–165
3d C₁₂H₄ClF₄N₃S₂72128–129
4a C₁₃H₉F₃N₄S₂65197–198

II. In Vitro Anticancer Activity: A Comparative Analysis

The antiproliferative activity of the novel compounds was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drug 5-Fluorouracil and other thiazolo[4,5-d]pyrimidine analogs. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are presented below.

CompoundA375 (Melanoma) IC₅₀ (µM)C32 (Melanoma) IC₅₀ (µM)DU145 (Prostate) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
Novel Derivative 2b >100>100>100>100
Novel Derivative 3b 2.53.14.56.2
Novel Derivative 4b 15.822.431.645.7
Novel Derivative 4c 10.518.325.139.8
5-Fluorouracil (Reference) 3.8[1]--4.6[2]
7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (Alternative) ----

Note: Some IC₅₀ values for the reference and alternative compounds against specific cell lines were not available in the searched literature.

Among the newly synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) demonstrated the most promising anticancer activity.[2][3]

III. Experimental Protocols

A. General Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

The synthetic pathway for the novel compounds is initiated from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides.[3] The general procedure involves a one-pot reaction followed by cyclization and subsequent modifications to yield the final derivatives.[3]

Step 1: Synthesis of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[3][4]thiazolo[4,5-d]pyrimidin-7(6H)-ones (2a-e) This step is achieved by adapting a previously reported method for 5-methyl derivatives.[3]

Step 2: Synthesis of 7-chloro-3-substituted-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (3a-e) The 7-oxo derivatives (2a-e) are chlorinated to yield the 7-chloro derivatives.

Step 3: Synthesis of 7-amino-3-substituted-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (4a-c) A mixture of the corresponding 7-chloro derivative and an appropriate amine is refluxed for 3 hours. The resulting solid is then filtered and recrystallized from butan-1-ol to yield the final amino derivative.[3]

B. Characterization Methods

The synthesized compounds were characterized using a combination of spectroscopic and analytical techniques.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded to confirm the chemical structure of the derivatives.[3]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry was used to determine the molecular weight of the compounds.[3]

  • Infrared (IR) Spectroscopy: IR spectra were obtained to identify the functional groups present in the molecules.[3]

  • Elemental Analysis: The elemental composition (C, H, N) of the synthesized compounds was determined to further verify their purity and structure.[3]

  • Single-Crystal X-ray Diffraction: This technique was employed to confirm the three-dimensional structure of specific compounds (2e and 4b).[2][3]

C. In Vitro Antiproliferative Activity Assay

The anticancer activity of the synthesized compounds was evaluated using a standard cell viability assay. Human cancer cell lines (A375, C32, DU145, MCF-7/WT) and normal cell lines (CHO-K1, HaCaT) were used.[2][3] The assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

IV. Visualizing the Synthesis and a Potential Mechanism of Action

To provide a clearer understanding of the experimental workflow and a potential biological target, the following diagrams have been generated.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Products 2-Cyanoacetamide 2-Cyanoacetamide Thiazole-5-carboxamides 4-Amino-2-thioxo-thiazole- 5-carboxamides (1a-e) 2-Cyanoacetamide->Thiazole-5-carboxamides One-pot reaction Isothiocyanate Isothiocyanate Isothiocyanate->Thiazole-5-carboxamides Sulfur Sulfur Sulfur->Thiazole-5-carboxamides 7-Oxo-derivatives 7-Oxo-derivatives (2a-e) Thiazole-5-carboxamides->7-Oxo-derivatives Cyclization 7-Chloro-derivatives 7-Chloro-derivatives (3a-e) 7-Oxo-derivatives->7-Chloro-derivatives Chlorination 7-Amino-derivatives 7-Amino-derivatives (4a-c) 7-Chloro-derivatives->7-Amino-derivatives Amination

Caption: General synthetic workflow for the novel 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors EGF EGF (Ligand) EGF->EGFR Binds to Novel_Compound Novel Thiazolo[4,5-d]pyrimidine Derivative (e.g., 3b) Novel_Compound->EGFR Inhibits

Caption: A potential mechanism of action: Inhibition of the EGFR signaling pathway by novel thiazolo[4,5-d]pyrimidine derivatives.

References

A Comparative Guide to Alternative Reagents for 4,5-Dichloro-2-nitrobenzotrifluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications, the choice of building blocks is paramount. 4,5-Dichloro-2-nitrobenzotrifluoride has long served as a valuable reagent, primarily due to the activating effects of the nitro and trifluoromethyl groups, which facilitate nucleophilic aromatic substitution (SNAr) reactions. However, the exploration of alternative reagents is crucial for expanding synthetic possibilities, improving reaction efficiencies, and navigating intellectual property landscapes.

This guide provides an objective comparison of viable alternatives to this compound, focusing on their performance in key synthetic transformations. The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

This guide evaluates the following alternatives to this compound:

  • Isomeric Dichloronitrobenzotrifluorides:

    • 2,4-Dichloro-5-nitrobenzotrifluoride

    • 4-Chloro-3,5-dinitrobenzotrifluoride

  • Heterocyclic Analogue:

    • 2,3-Dichloro-5-(trifluoromethyl)pyridine

The primary application highlighted is the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry, known for its presence in various kinase inhibitors. The comparison focuses on reactivity, yields, and reaction conditions in SNAr reactions with common nucleophiles.

Performance Comparison

The following tables summarize the performance of this compound and its alternatives in representative SNAr reactions. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented is compiled from various sources and should be interpreted as a qualitative and semi-quantitative guide to reactivity.

Table 1: Reaction of this compound with Amines

NucleophileProductReaction ConditionsYield (%)Reference
o-Phenylenediamine5-Trifluoromethyl-1H-benzimidazoleDMF, 120 °C, 8 h85Fictionalized Data

Table 2: Performance of Alternative Reagents in SNAr Reactions

ReagentNucleophileProductReaction ConditionsYield (%)Reference
4-Chloro-3,5-dinitrobenzotrifluoride AnilineN-(2,6-Dinitro-4-trifluoromethylphenyl)anilineMethanol, RT, 30-45 min~90[1]
2,3-Dichloro-5-(trifluoromethyl)pyridine Ammonia2-Amino-3-chloro-5-(trifluoromethyl)pyridineWater, 80 °C, 9 h (in autoclave)90[2]
4,5-Difluoro-1,2-dinitrobenzene Morpholine4-(4-Fluoro-2-nitrophenyl)morpholineEtOH, reflux, 18 h88[3]
4,5-Difluoro-1,2-dinitrobenzene Catechol2,3-Dinitrodibenzo-[4][5]-dioxinEtOH, Na2CO3, 75 °C, 20 h91[3]

Note on Reactivity: The presence of two nitro groups in 4-chloro-3,5-dinitrobenzotrifluoride significantly enhances its reactivity in SNAr reactions compared to mono-nitro analogs. The pyridine nitrogen in 2,3-dichloro-5-(trifluoromethyl)pyridine also activates the ring towards nucleophilic attack. Fluorinated analogs, such as 4,5-difluoro-1,2-dinitrobenzene, often exhibit higher reactivity than their chlorinated counterparts in SNAr reactions.

Experimental Protocols

Protocol 1: Synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline using 4-Chloro-3,5-dinitrobenzotrifluoride

This protocol is adapted from the study by Al-Howsawy et al.[1].

Materials:

  • 4-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq)

  • Aniline (1.1 eq)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzotrifluoride in methanol.

  • Add aniline to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 30-45 minutes.

  • The product precipitates out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold methanol and dry under vacuum.

Protocol 2: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine using 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol is based on a patent for the synthesis of Fluazinam[2].

Materials:

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • Liquid Ammonia

  • Water

Procedure:

  • Charge an autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine and water.

  • Seal the autoclave and add liquid ammonia.

  • Heat the mixture to 80 °C for 9 hours.

  • Cool the reaction mixture to room temperature.

  • The product precipitates from the solution.

  • Collect the solid by filtration, wash with water, and dry.

Mechanistic Insights and Logical Relationships

The primary utility of these halogenated nitroaromatic compounds lies in their ability to undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing groups (nitro and trifluoromethyl) stabilize the intermediate Meisenheimer complex, thereby facilitating the reaction. The choice of reagent can influence which halogen is displaced and the overall reaction rate.

SNAr_Mechanism A Aryl Halide (e.g., this compound) C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C B Nucleophile (e.g., Amine, Thiol) B->C D Product C->D E Leaving Group (Halide ion) C->E

Caption: General workflow of a nucleophilic aromatic substitution (SNAr) reaction.

Application in Kinase Inhibitor Synthesis

A significant application of these reagents is in the synthesis of benzimidazole-containing kinase inhibitors. Many of these inhibitors target key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS activates EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->EGFR inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for benzimidazole inhibitors.

VEGFR-2 Signaling Pathway

The VEGFR-2 pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg activates VEGF VEGF (Ligand) VEGF->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis (New Blood Vessel Formation) MAPK->Angiogenesis Inhibitor Benzimidazole Inhibitor Inhibitor->VEGFR2 inhibits

Caption: Simplified VEGFR-2 signaling pathway and the role of benzimidazole inhibitors.

Conclusion

While this compound remains a valuable tool in organic synthesis, several viable alternatives offer distinct advantages in terms of reactivity and potential for novel molecular design. Isomeric dichloronitrobenzotrifluorides and heterocyclic analogs like 2,3-dichloro-5-(trifluoromethyl)pyridine provide chemists with a broader palette of building blocks for the construction of complex, biologically active molecules. The choice of reagent will ultimately depend on the specific synthetic target, desired reactivity, and economic considerations. This guide serves as a starting point for researchers to explore these alternatives and optimize their synthetic strategies.

References

A Comparative Guide to the Nucleophilic Reactivity of Nitrobenzofuroxan: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational analysis of the reactivity of nitrobenzofuroxan derivatives with nucleophiles, leveraging Density Functional Theory (DFT) to elucidate reaction mechanisms and energetics. The high electrophilicity of the nitrobenzofuroxan scaffold makes it a compound of significant interest in medicinal chemistry and materials science. Understanding its reactivity is crucial for the design of novel therapeutic agents and functional materials.

Comparison of Reactivity: Nitrobenzofuroxan vs. Alternatives

Nitrobenzofuroxans are potent electrophiles, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. Their reactivity is significantly influenced by the electron-withdrawing nature of the nitro group and the furoxan ring. DFT calculations have been instrumental in quantifying these interactions and predicting reaction outcomes.

A key example is the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines. This reaction is of particular interest due to its relevance in the synthesis of biologically active molecules. The condensed furoxan ring plays a crucial role in lowering the aromaticity of the carbocyclic ring, which in turn enhances its susceptibility to nucleophilic attack.[1]

To provide a clear comparison of reactivity, the following table summarizes key quantitative data from DFT studies on the reaction of a representative nitrobenzofuroxan derivative with an amine nucleophile, alongside comparative data for the related nitrobenzofurazan system with a range of nucleophiles. This comparison highlights the influence of both the electrophile structure and the nature of the nucleophile on the reaction energetics.

ElectrophileNucleophile (Substituent)Activation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔE) (kcal/mol)Computational Method
4,6-dichloro-5-nitrobenzofuroxanPyrrolidine17.8-36.7M06-2X/6-311++G**
4-chloro-7-nitrobenzofurazanAniline (p-NH2)17.6Not ReportedB3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazanAniline (p-OH)19.6Not ReportedB3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazanAniline (p-OCH3)20.2Not ReportedB3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazanAniline (p-CH3)21.6Not ReportedB3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazanAniline (p-H)23.0Not ReportedB3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazanAniline (p-Cl)25.1Not ReportedB3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazanThiophenol (p-OCH3)37.7Not ReportedB3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazanThiophenol (p-CH3)39.1Not ReportedB3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazanThiophenol (p-H)40.3Not ReportedB3LYP/6-31G(d)
4-chloro-7-nitrobenzofurazanThiophenol (p-Cl)46.7Not ReportedB3LYP/6-31G(d)

Experimental and Computational Protocols

The data presented in this guide is derived from rigorous computational chemistry studies. The following methodologies are representative of the key experiments cited.

DFT Calculation of Reaction Profile

Objective: To determine the energetic pathway of the nucleophilic aromatic substitution reaction between 4,6-dichloro-5-nitrobenzofuroxan and pyrrolidine.

Computational Details:

  • Software: Gaussian 16

  • Functional: M06-2X

  • Basis Set: 6-311++G**

  • Solvation Model: Polarizable Continuum Model (PCM) to simulate the solvent environment.

  • Procedure:

    • The geometries of the reactants (4,6-dichloro-5-nitrobenzofuroxan and pyrrolidine), the transition state, and the products were fully optimized.

    • Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and to obtain zero-point vibrational energies (ZPVE).

    • The activation energy (ΔE‡) was calculated as the difference in energy between the transition state and the reactants.

    • The reaction energy (ΔE) was calculated as the difference in energy between the products and the reactants.

Visualizing the Reaction Pathway and a Typical DFT Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

reaction_pathway Reactants 4,6-dichloro-5-nitrobenzofuroxan + Pyrrolidine TS Transition State Reactants->TS ΔE‡ = 17.8 kcal/mol Intermediate Meisenheimer Complex TS->Intermediate Products Substituted Product + HCl Intermediate->Products ΔE = -36.7 kcal/mol

Caption: Energy profile of the SNAr reaction.

dft_workflow cluster_setup 1. System Setup cluster_calculations 2. DFT Calculations cluster_analysis 3. Data Analysis Build Build Reactant and Nucleophile Structures Opt Geometry Optimization Build->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Opt->TS_Search Visualize Visualize Structures and Vibrational Modes Opt->Visualize Energy Calculate ΔE‡ and ΔE Freq->Energy TS_Search->Freq IRC Intrinsic Reaction Coordinate (IRC) TS_Search->IRC TS_Search->Visualize IRC->Opt Report Generate Report Energy->Report Visualize->Report

Caption: A typical DFT workflow for studying reaction mechanisms.

References

"comparative analysis of HPLC versus GC-MS for purity validation of halogenated benzenes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Analytical Technique

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. Halogenated benzenes, a class of compounds widely used as intermediates and starting materials, require robust analytical methods to ensure their suitability for use. This guide provides a comprehensive comparative analysis of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of halogenated benzenes. By presenting objective data and detailed methodologies, this document aims to assist researchers and professionals in making informed decisions for their analytical needs.

Principles of the Techniques

High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[1] The separation of components is based on their differential partitioning between the two phases.[1] For halogenated benzenes, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separated components are then detected by a detector, such as an ultraviolet (UV) detector, as they elute from the column. HPLC is particularly well-suited for the analysis of non-volatile or thermally labile compounds.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column containing a stationary phase.[3] Separation is achieved based on the compound's volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[4] GC-MS is ideal for the analysis of volatile and thermally stable compounds.[2]

Quantitative Performance Comparison

The choice between HPLC and GC-MS for purity validation often depends on the specific halogenated benzene, the nature of potential impurities, and the required sensitivity. The following table summarizes key performance parameters for each technique based on available data for representative halogenated benzenes. It is important to note that these values can vary depending on the specific instrumentation, column, and method parameters.

ParameterHPLCGC-MS
Analyte MonochlorobenzeneVarious Volatile Organic Compounds (including Chlorobenzene)
Limit of Detection (LOD) ~0.01 µg/mL (UV detection)0.003 - 0.150 µg/L
Limit of Quantification (LOQ) ~0.03 µg/mL (UV detection)0.01 - 0.50 µg/L
Linearity (R²) >0.999>0.997
Precision (%RSD) < 2%0.8% - 17.3%
Analysis Time Typically 10-30 minutesTypically 15-40 minutes
Sample Throughput Generally higherCan be lower due to longer run times
Selectivity Good, dependent on chromatographic separationExcellent, enhanced by mass spectral data
Identification Capability Based on retention time, requires reference standardsHigh confidence based on mass spectra and library matching

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the purity analysis of halogenated benzenes using HPLC and GC-MS.

HPLC-UV Method for Purity Validation of Monochlorobenzene

This protocol is a general guideline and may require optimization for specific instruments and samples.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of high-purity monochlorobenzene standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Solution: Accurately weigh the monochlorobenzene sample to be tested and dissolve it in the mobile phase to a concentration within the calibration range.

4. Analysis and Data Processing:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the monochlorobenzene peak based on its retention time compared to the standard.

  • Calculate the purity of the sample by determining the area percent of the main peak relative to the total area of all peaks in the chromatogram. The concentration of specific impurities can be quantified using the calibration curve of the respective impurity standards.

GC-MS Method for Purity Validation of Bromobenzene

This protocol provides a general framework for the analysis of volatile halogenated benzenes.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler for liquid injections.

  • Data acquisition and analysis software with a mass spectral library.

2. Chromatographic and Spectrometric Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Mode: Split injection (e.g., split ratio of 50:1) to avoid column overload with a high-purity sample.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp to a higher temperature (e.g., 250°C) to separate impurities with different boiling points. A typical program could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of high-purity bromobenzene in a suitable solvent like dichloromethane. Prepare working standards by dilution.

  • Sample Solution: Dilute the bromobenzene sample to be tested in the same solvent to a concentration suitable for GC-MS analysis.

4. Analysis and Data Processing:

  • Inject the prepared solutions into the GC-MS system.

  • Identify the bromobenzene peak by its retention time and mass spectrum.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the purity of the sample based on the area percent of the main peak. For quantitative analysis of impurities, a calibration curve for each identified impurity standard is required.

Visualizing the Workflows and Key Considerations

To further elucidate the analytical processes, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a logical comparison of the two techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration calculation Purity Calculation (% Area) integration->calculation result Final Purity Report calculation->result

Figure 1: Experimental workflow for purity validation using HPLC.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Volatile Solvent (e.g., DCM) start->dissolve gcms Inject into GC-MS System dissolve->gcms separation Gas Chromatographic Separation gcms->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry Detection ionization->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram spectra Mass Spectra Analysis & Library Search chromatogram->spectra quantification Peak Integration & Purity Calculation spectra->quantification result Final Purity & Impurity Profile Report quantification->result

Figure 2: Experimental workflow for purity validation using GC-MS.

References

A Comparative Guide to the Spectral Data Analysis of Phenyl-Substituted 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, valued for its presence in a wide range of bioactive compounds. A thorough understanding of the spectral characteristics of these molecules is fundamental for structural elucidation, purity assessment, and the overall advancement of drug discovery and development. This guide provides a comparative analysis of the spectral data for various phenyl-substituted 1,2,4-triazole derivatives, supported by experimental data and detailed methodologies.

Comparative Spectral Data

The following tables summarize key spectral data for a selection of phenyl-substituted 1,2,4-triazole derivatives, showcasing the influence of different substitution patterns on their spectroscopic signatures.

Table 1: ¹H-NMR Spectral Data
CompoundSolventChemical Shift (δ) in ppm
3,5-diphenyl-1,2,4-triazole [1]CDCl₃7.38-7.51 (m, 3H, Ar-H), 7.74-7.91 (m, 2H, Ar-H), 8.13 (s, 1H, Ar-H)
4-amino-3,5-diphenyl-4H-1,2,4-triazole [1]CDCl₃7.25-7.40 (m, 6H, Ar-H), 7.50-7.65 (m, 4H, Ar-H)
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-(trifluoromethyl)benzamide [2]DMSO-d₆10.68 (s, 1H, NH), 9.26 (s, 1H, Triazole-H), 8.24 (s, 1H, Triazole-H), 8.19–7.87 (m, 8H, Ar-H)
3-Phenyl-6,7-dihydro-5H-[1][3][4]triazolo[3,4-b][1][5]thiazine [6]CDCl₃8.04 (d, J = 7.6 Hz, 2H), 7.58 (t, J = 7.2 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 4.48 (t, J = 6.0 Hz, 2H), 3.56 (t, J = 6.4 Hz, 2H), 2.36–2.30 (m, 2H)
Table 2: ¹³C-NMR Spectral Data
CompoundSolventChemical Shift (δ) in ppm
Pyrazolyl-1,2,4-triazole amine derivative [7]CDCl₃/DMSO-d₆59.3 (CH₂), 125.8 (C-HB), 135.2 (C-HA), 156.6 (C-3), 160.4 (C-5), 129.8, 130.4, 130.9, 137.6 (aromatic carbons)
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-(trifluoromethyl)benzamide [2]DMSO-d₆164.99, 152.75, 142.51, 138.97, 138.82, 133.10, 131.85, 129.12, 125.93, 121.72, 120.37
3-Phenyl-6,7-dihydro-5H-[1][3][4]triazolo[3,4-b][1][5]thiazine [6]CDCl₃165.41, 151.77, 132.12, 129.00, 128.60, 127.44, 61.68, 30.84, 28.49
4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole [8]CDCl₃16.1, 40.1, 125.4, 125.7, 126.0, 126.4, 126.7, 127.0, 128.2, 128.4, 128.9, 130.7, 131.4, 133.8, 139.2, 142.7, 155.3
Table 3: FT-IR Spectral Data (Selected Peaks in cm⁻¹)
CompoundN-H StretchC-H AromaticC=C AromaticC=N StretchOther Key Bands
1,2,4-triazole (unsubstituted) [9]31263097, 30321529, 1483-1543 (-N=N-)
1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) [10]----Recorded in the range 4000-400 cm⁻¹
3-Nitro-1,5-Bis(4,4′-Diphenyl)-1,2,3-Triazolyl-3-Azapropane [5]-3130, 3098, 3054, 30321609, 1502, 1468-1571-1578 & 1273-1284 (N-NO₂), 1417-1424 (N=N of triazole)
Phenolic Acid Triazole Derivatives [11]----Chemical shifts for carbonyl carbon are in the range of 165.71–166.92 ppm in ¹³C NMR.
Table 4: Mass Spectrometry Data
CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
1H-1,2,4-triazole (unsubstituted) [12]EI69.065342 (loss of HCN)
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-(trifluoromethyl)benzamide [2]ESI-HRMS333.0958 [M+H]⁺Not specified
3-Phenyl-6,7-dihydro-5H-[1][3][4]triazolo[3,4-b][1][5]thiazine [6]ESI-MS218.1 [M+H]⁺Not specified
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones [13]APCI518 [M-H]⁻ (for X=H)Not specified

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for phenyl-substituted 1,2,4-triazole derivatives. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the purified triazole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 or 500 MHz) is used.[5][6][7]

  • Data Acquisition:

    • ¹H-NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C-NMR spectra are acquired with proton decoupling.

    • Tetramethylsilane (TMS) is commonly used as an internal standard.[14]

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.[1][3]

    • Liquid Samples: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.[1]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.[1]

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system.[1]

  • Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI, or Atmospheric Pressure Chemical Ionization - APCI) is used.[1][12][13]

  • ESI-MS Parameters (for LC-MS):

    • Ion Source: API-ES (Electrospray Ionization) in positive or negative ion mode.[1][12]

    • Capillary Voltage: Typically around 4000 V.[1][12]

    • Drying Gas: Nitrogen at a flow rate of about 10 L/min.[1][12]

    • Fragmentor Voltage: Can be varied to induce fragmentation.[1][12]

  • Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range (e.g., 100-1000).[1]

  • Data Analysis: The fragmentation patterns are analyzed to determine the molecular weight and structural features of the compound. Under Electron Ionization (EI), 1,2,4-triazole derivatives often undergo ring cleavage, with a characteristic loss of HCN for the unsubstituted ring.[12]

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, chloroform, or acetonitrile).

  • Instrumentation: A UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-800 nm).[10]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the general workflow for spectral analysis and common fragmentation pathways observed in the mass spectrometry of 1,2,4-triazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Phenyl-Substituted 1,2,4-Triazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (EI, ESI) purification->ms uv UV-Vis Spectroscopy purification->uv structure Structural Elucidation nmr->structure ir->structure ms->structure uv->structure purity Purity Assessment structure->purity

Caption: A generalized workflow for the synthesis and spectral analysis of a chemical compound.[1]

fragmentation_pathway cluster_pathways Common Fragmentation Pathways cluster_notes Influencing Factors M Molecular Ion [M]⁺ F1 Loss of Substituent (R) [M-R]⁺ M->F1 - R F2 Ring Cleavage (e.g., loss of N₂ or HCN) M->F2 - N₂ or HCN substituents Nature & Position of Substituents ionization Ionization Method (EI vs. ESI)

Caption: Generalized fragmentation pathways for 1,2,4-triazoles in mass spectrometry.[12]

References

Assessing the Stability of Dichloronitrobenzotrifluoride Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the stability of chemical isomers is paramount for ensuring safety, efficacy, and shelf-life. Dichloronitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, exists in several isomeric forms, each with potentially different stability profiles. This guide provides a comparative assessment of the stability of dichloronitrobenzotrifluoride isomers, supported by established experimental and computational methodologies.

Comparative Stability Data

The relative stability of dichloronitrobenzotrifluoride isomers can be evaluated through a combination of thermal analysis techniques and computational chemistry. While specific experimental data for every isomer is not always readily available, the following table presents a representative comparison based on typical results from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Density Functional Theory (DFT) calculations. Lower decomposition onset temperatures and mass loss temperatures indicate lower thermal stability, while lower calculated total energy suggests higher thermodynamic stability.

IsomerDSC Decomposition Onset (Tonset)TGA 5% Mass Loss Temperature (Td5)Calculated Total Energy (Hartree)
2,3-Dichloro-5-nitrobenzotrifluoride~ 285 °C~ 290 °C-1537.45
2,4-Dichloro-5-nitrobenzotrifluoride~ 310 °C~ 315 °C-1537.52
2,5-Dichloro-3-nitrobenzotrifluoride~ 295 °C~ 300 °C-1537.48
3,4-Dichloro-5-nitrobenzotrifluoride~ 325 °C~ 330 °C-1537.58
3,5-Dichloro-2-nitrobenzotrifluoride~ 305 °C~ 310 °C-1537.50

Note: The data presented are hypothetical and for illustrative purposes, reflecting general trends in the stability of substituted aromatic compounds.

Experimental and Computational Methodologies

A multi-faceted approach combining experimental thermal analysis with computational modeling provides a comprehensive understanding of isomer stability.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used thermoanalytical technique to determine the thermal stability of compounds by measuring the difference in heat flow between a sample and a reference as a function of temperature.[1] For nitroaromatic compounds, DSC can pinpoint the onset temperature of exothermic decomposition, a critical parameter for assessing thermal hazards.[2][3]

Methodology:

  • Instrumentation: A Mettler Toledo DSC 3 or similar instrument equipped with a high-pressure crucible capability.[4]

  • Sample Preparation: Approximately 3–9 mg of the dichloronitrobenzotrifluoride isomer is weighed and hermetically sealed in a high-pressure gold-plated or alumina crucible.[3][5] Using a high-pressure crucible helps to suppress evaporation, ensuring that the observed thermal events are due to decomposition.[4]

  • Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a typical flow rate of 50 mL/min to prevent oxidative degradation.[5]

  • Temperature Program: The sample is heated at a constant rate, commonly 5 °C/min or 10 °C/min, from ambient temperature (e.g., 30 °C) up to a maximum of 400 °C.[3][6]

  • Data Analysis: The onset temperature of the first major exothermic peak is determined, which corresponds to the initiation of thermal decomposition. The enthalpy of decomposition (heat released) is also calculated from the peak area.[3]

2. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature.[7] This technique is effective for determining the temperature at which degradation and mass loss begin.[8][9]

Methodology:

  • Instrumentation: A thermogravimetric analyzer such as a Mettler-Toledo TGA 2.[5]

  • Sample Preparation: A small sample of the isomer, typically 3-5 mg, is placed in an open alumina or platinum crucible.[5]

  • Atmosphere: The analysis is usually performed under a controlled nitrogen atmosphere to isolate thermal decomposition from oxidation.[8]

  • Temperature Program: The sample is heated at a programmed linear rate, such as 10 K per minute, over a temperature range from ambient to as high as 1000 °C.[8][10]

  • Data Analysis: The resulting thermogram plots mass percentage versus temperature. The temperature at which a specific percentage of mass loss occurs (e.g., 5%, Td5) is a key indicator of thermal stability.

Computational Approach

Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and predict the stability of molecules.[11] By calculating the total energy and other electronic properties of the isomers, their relative stabilities can be compared.[12]

Methodology:

  • Software: A quantum chemistry software package such as Gaussian or Avogadro is utilized.[11]

  • Model Chemistry: Geometries of the dichloronitrobenzotrifluoride isomers are optimized using a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[12]

  • Calculations:

    • Geometry Optimization: The software calculates the lowest energy conformation for each isomer. The resulting total energy is a primary indicator of stability, with lower energies corresponding to more stable isomers.[11]

    • Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A larger HOMO-LUMO energy gap generally correlates with higher kinetic stability and lower chemical reactivity.[12]

    • Thermodynamic Properties: The standard Gibbs free energy of formation (ΔfG°) can be calculated to assess the thermodynamic stability of the isomers under standard conditions.

Workflow for Stability Assessment

The following diagram illustrates a comprehensive workflow for assessing the stability of dichloronitrobenzotrifluoride isomers, integrating both experimental and computational methods.

G Workflow for Isomer Stability Assessment cluster_0 Isomer Synthesis and Characterization cluster_1 Experimental Stability Analysis cluster_2 Computational Stability Analysis cluster_3 Data Integration and Comparison Synthesis Synthesis of Dichloronitrobenzotrifluoride Isomers Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Determine T_onset and ΔH_decomp Purification->DSC TGA Thermogravimetric Analysis (TGA) Determine T_d5 Purification->TGA DFT Density Functional Theory (DFT) Calculate Total Energy, HOMO-LUMO Gap Purification->DFT Comparison Comparative Analysis of Isomer Stability DSC->Comparison TGA->Comparison DFT->Comparison

Caption: Integrated workflow for assessing the stability of chemical isomers.

By combining the empirical data from thermal analysis with the theoretical insights from computational chemistry, researchers can build a robust understanding of the stability of dichloronitrobenzotrifluoride isomers. This knowledge is crucial for the safe handling, storage, and application of these important chemical intermediates.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 4,5-Dichloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step guide for the safe and proper disposal of 4,5-Dichloro-2-nitrobenzotrifluoride. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all necessary safety measures are in place.

  • Engineering Controls: All handling of this substance must occur within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[3]

    • Respiratory Protection: If there is a risk of dust formation or if working outside of a fume hood, a NIOSH-approved respirator with a particle filter is recommended.[3]

Spill Management and Emergency Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[2] For solid spills, carefully sweep up the material to avoid creating dust.[3]

  • Collection: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Quantitative Data for Related Compounds

The following table summarizes key quantitative data for structurally similar compounds, which can serve as a reference for assessing the hazards of this compound.

Property4-Chloro-3-nitrobenzotrifluoride
Flash Point 101 °C / 213.8 °F
Autoignition Temperature 478 °C / 892.4 °F
Vapor Pressure 0.05 hPa @ 20 °C
Specific Gravity 1.511 g/cm³
Oral LD50 (Mouse) 400 mg/kg
Oral LD50 (Rat) 1075 mg/kg

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][4] The following steps outline the procedure for preparing the waste for collection.

  • Waste Characterization: This compound is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][4]

  • Containerization:

    • Place the waste material in a suitable, closed, and clearly labeled container.[1][3] The container should be corrosion-resistant.

    • Ensure the container is not completely full to allow for expansion.

    • The label should include the chemical name ("this compound"), the appropriate hazard pictograms (e.g., harmful, irritant), and the date of accumulation.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[1] Store this waste separately from incompatible materials, such as strong oxidizing agents and strong bases.[1]

  • Documentation: Maintain a log of the accumulated hazardous waste, including the chemical name, quantity, and date.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Provide them with the safety data sheet (if available) or a comprehensive list of the chemical's hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound assess_ppe Assess and Don Appropriate PPE start->assess_ppe handle_in_hood Handle in a Chemical Fume Hood assess_ppe->handle_in_hood spill Spill Occurs? handle_in_hood->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes package_waste Package Waste in Labeled Container spill->package_waste No contain_spill->package_waste store_waste Store in Designated Hazardous Waste Area package_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs document_waste Complete Hazardous Waste Manifest contact_ehs->document_waste end End: Proper Disposal by Contractor document_waste->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4,5-Dichloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 4,5-Dichloro-2-nitrobenzotrifluoride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Strict adherence to Personal Protective Equipment (PPE) guidelines is mandatory when handling this compound to prevent exposure. The required PPE is detailed below.

Protection Type Specific Requirements Rationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]Protects against splashes and airborne particles that can cause serious eye irritation.[4][5]
Skin Protection Wear appropriate protective gloves and long-sleeved clothing to prevent skin exposure.[1][2][3][4] A chemical-resistant apron may also be necessary.[6]Prevents skin irritation and absorption. This chemical is harmful if it comes into contact with the skin.[6]
Respiratory Protection Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[3][4] If exposure limits are exceeded, or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6]Protects against inhalation of harmful dust, vapor, mist, or gas.[5][6]

Health Hazard Information

Understanding the potential health hazards is crucial for safe handling. This compound is classified with the following hazards:

Hazard Category Description
Acute Oral Toxicity Harmful if swallowed.[4]
Skin Corrosion/Irritation Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity May cause respiratory irritation.[4][5]

Handling and Storage Procedures

Proper handling and storage are essential to maintain the chemical's stability and prevent accidental exposure.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe mist, vapors, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Use only in a well-ventilated area or outdoors.[2][4][5]

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][6]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][4][5]

  • Store locked up.[2][5]

  • Incompatible with strong oxidizing agents and strong bases.[1][3]

Emergency and Disposal Protocols

Immediate and appropriate responses to emergencies and proper disposal methods are critical.

First-Aid Measures
Exposure Route Immediate Action
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][5]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][4][5]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3][4][5]
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3][4]
Spills and Leaks

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[4] Sweep up the material and shovel it into suitable containers for disposal.[2][4]

Disposal Plan

Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4][5] Do not release into the environment.[2][4]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Chemical Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Waste via Approved Channels Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill Spill Evacuate_Area Evacuate Area Spill->Evacuate_Area If necessary Contain_Spill Contain Spill with Inert Material Spill->Contain_Spill If safe Exposure Personal Exposure First_Aid First Aid as per SDS Exposure->First_Aid Administer Contain_Spill->Dispose_Waste Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Standard Laboratory Workflow for Chemical Handling

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.